molecular formula C18H20N2O4 B2624171 N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide CAS No. 67499-50-7

N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide

Katalognummer: B2624171
CAS-Nummer: 67499-50-7
Molekulargewicht: 328.368
InChI-Schlüssel: JWNGEAIYEQJHSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-(3-{2-[3-(Acetylamino)phenoxy]ethoxy}phenyl)acetamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It belongs to the class of phenoxy acetamide derivatives, a group known for its diverse biological activities and potential as a scaffold for developing pharmacologically active molecules . The core phenoxy acetamide structure is associated with various investigated properties in research settings, including potential anti-mycobacterial, anti-inflammatory, and anti-leishmanial activities, making it a valuable template for constructing novel chemical entities for biological screening . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for use in humans or animals. Researchers can employ this compound as a building block or intermediate in synthetic chemistry programs, particularly in constructing more complex molecules with potential biological activity. It can also serve as a standard in analytical method development. Handling should be conducted in accordance with all applicable local, state, and federal regulations and guidelines.

Eigenschaften

IUPAC Name

N-[3-[2-(3-acetamidophenoxy)ethoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-13(21)19-15-5-3-7-17(11-15)23-9-10-24-18-8-4-6-16(12-18)20-14(2)22/h3-8,11-12H,9-10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNGEAIYEQJHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OCCOC2=CC=CC(=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67499-50-7
Record name 3',3''-(ETHYLENEDIOXY)DIACETANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

A Framework for Elucidating the Mechanism of Action of N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide: A Hypothetical Approach

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document addresses the inquiry regarding the mechanism of action of N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide. An extensive review of the current scientific literature and chemical databases reveals a significant absence of published data on the specific biological targets, signaling pathways, or pharmacological effects of this particular compound. Consequently, this guide is structured as a prospective research framework. It puts forth a plausible, yet hypothetical, mechanism of action based on the established activities of structurally related phenoxy acetamide derivatives and outlines a comprehensive, multi-stage experimental plan to investigate this hypothesis.

Introduction: The Uncharacterized Potential of a Novel Phenoxy Acetamide

The compound N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide belongs to the broader chemical class of phenoxy acetamides. While this specific molecule remains uncharacterized, the phenoxy acetamide scaffold is a recurring motif in medicinal chemistry, with various derivatives reported to possess a range of biological activities, including anticancer, anti-inflammatory, and analgesic properties.[1][2][3][4][5] This suggests that N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide may hold therapeutic potential.

Given the frequent association of phenoxy acetamide derivatives with the modulation of inflammatory pathways, a compelling initial hypothesis is that this compound may function as an inhibitor of cyclooxygenase (COX) enzymes.[1][5] The COX enzymes, particularly the COX-2 isoform, are pivotal mediators of inflammation and are often overexpressed in cancerous tissues, making them a well-validated therapeutic target.[1]

This document, therefore, proposes a research and development plan to test the hypothesis that N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide acts as a selective inhibitor of the COX-2 enzyme , and will detail the necessary experimental protocols to validate this proposed mechanism of action.

The Hypothetical Mechanism of Action: Selective COX-2 Inhibition

The cyclooxygenase enzymes, COX-1 and COX-2, are key players in the conversion of arachidonic acid to prostaglandins, which are lipid signaling molecules that mediate a wide array of physiological and pathological processes.

  • COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2 , in contrast, is an inducible enzyme that is typically absent in most tissues but is rapidly upregulated at sites of inflammation by cytokines, growth factors, and tumor promoters. The prostaglandins produced by COX-2 are major contributors to the pain, swelling, and redness associated with inflammation. Furthermore, the sustained upregulation of COX-2 has been implicated in the pathogenesis of several types of cancer.[1]

Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it can reduce inflammation and potentially exert anticancer effects without the gastrointestinal side effects associated with non-selective COX inhibitors.

Our primary hypothesis is that N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide preferentially binds to and inhibits the enzymatic activity of COX-2, thereby blocking the production of pro-inflammatory prostaglandins. A secondary hypothesis is that this inhibition of COX-2 activity will lead to anti-proliferative and pro-apoptotic effects in cancer cells that are dependent on the COX-2 pathway.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins H2 COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_Homeostatic Homeostatic Prostaglandins (e.g., Gastric protection) Prostaglandins_H->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Inflammatory Prostaglandins (e.g., Pain, Swelling) Prostaglandins_H->Prostaglandins_Inflammatory Compound N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide Compound->COX2 Hypothesized Inhibition

Caption: Hypothetical mechanism of selective COX-2 inhibition.

A Phased Experimental Approach to Elucidate the Mechanism of Action

A systematic, multi-tiered approach is proposed to rigorously test our hypothesis. The plan is divided into three phases:

  • Phase 1: In Vitro Target Engagement and Selectivity

  • Phase 2: Cell-Based Functional Assays

  • Phase 3: In-Depth Cellular Mechanism in Cancer Models

Experimental_Workflow cluster_phase1 Phase 1: In Vitro Validation cluster_phase2 Phase 2: Cell-Based Functional Assays cluster_phase3 Phase 3: Anticancer Mechanism P1_A COX-1 Enzyme Inhibition Assay P1_C Determine IC50 for COX-1 and COX-2 P1_A->P1_C P1_B COX-2 Enzyme Inhibition Assay P1_B->P1_C P1_D Calculate Selectivity Index P1_C->P1_D P2_A LPS-Stimulated Macrophage Assay P1_D->P2_A If Selective P2_B Measure Prostaglandin E2 (PGE2) Production P2_A->P2_B P3_A Cytotoxicity Screening (MTT Assay) in COX-2 High/Low Cancer Cells P2_B->P3_A If Active P2_C Assess Cytotoxicity in Non-Cancerous Cells P3_B Apoptosis Assays (Caspase-3/7 Activity) P3_A->P3_B

Caption: Overall experimental workflow.

Phase 1: In Vitro Target Engagement and Selectivity

The initial experiments are designed to determine if the compound directly interacts with and inhibits the COX enzymes and to quantify its selectivity for COX-2 over COX-1.

Experimental Protocol: COX-1/COX-2 Inhibition Assay (Fluorometric)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified human COX-1 and COX-2 enzymes.

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) (fluorogenic probe).

    • Heme.

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Test compound dissolved in DMSO.

    • Positive controls: SC-560 (selective COX-1 inhibitor), Celecoxib (selective COX-2 inhibitor).

    • 96-well black microplates.

    • Fluorescence microplate reader.

  • Procedure:

    • Prepare a series of dilutions of the test compound in DMSO.

    • In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

    • Add the diluted test compound or controls to the appropriate wells.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding a mixture of arachidonic acid and ADHP.

    • Immediately measure the fluorescence intensity at timed intervals (e.g., every minute for 10 minutes) using an excitation wavelength of 535 nm and an emission wavelength of 590 nm.

    • Calculate the rate of reaction for each well.

    • Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Phase 2: Cell-Based Functional Assays

This phase aims to confirm that the enzymatic inhibition observed in vitro translates to a functional effect in a cellular context.

Experimental Protocol: Prostaglandin E2 (PGE2) Production in LPS-Stimulated Macrophages

  • Objective: To measure the ability of the test compound to inhibit the production of the pro-inflammatory prostaglandin PGE2 in a cellular model of inflammation.

  • Materials:

    • Macrophage cell line (e.g., RAW 264.7).

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Lipopolysaccharide (LPS).

    • Test compound.

    • PGE2 ELISA kit.

    • MTT or similar viability assay kit.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

    • In a parallel plate, assess the viability of the cells treated with the test compound using an MTT assay to ensure that the reduction in PGE2 is not due to cytotoxicity.

Phase 3: In-Depth Cellular Mechanism in Cancer Models

Should the compound prove to be a potent and selective COX-2 inhibitor with anti-inflammatory activity, its potential as an anticancer agent will be explored.

Experimental Protocol: Cytotoxicity Screening in Cancer Cell Lines (MTT Assay)

  • Objective: To evaluate the anti-proliferative effect of the test compound on cancer cell lines with differential COX-2 expression.

  • Materials:

    • A panel of cancer cell lines (e.g., a COX-2 high expressing line like HT-29 colon cancer, and a COX-2 low expressing line like HCT-116 colon cancer).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to attach.

    • Treat the cells with a range of concentrations of the test compound for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Experimental Protocol: Apoptosis Induction (Caspase-Glo 3/7 Assay)

  • Objective: To determine if the observed cytotoxicity is mediated by the induction of apoptosis.

  • Materials:

    • Cancer cell line of interest (e.g., HT-29).

    • Caspase-Glo 3/7 Assay System.

    • Luminometer.

  • Procedure:

    • Seed cells in a white-walled 96-well plate.

    • Treat the cells with the test compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

    • Add the Caspase-Glo 3/7 reagent to each well.

    • Incubate for 1 hour at room temperature.

    • Measure the luminescence. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Data Presentation and Interpretation

The quantitative data generated from these experiments will be systematically analyzed to validate or refute the proposed mechanism of action.

Experiment Parameter Measured Expected Outcome for a Selective COX-2 Inhibitor Interpretation
COX-1/COX-2 Inhibition Assay IC50 (COX-1), IC50 (COX-2)IC50 (COX-2) << IC50 (COX-1)The compound directly inhibits COX-2 with high selectivity.
PGE2 Production Assay PGE2 concentrationDose-dependent decrease in PGE2 production without affecting cell viability.The compound has anti-inflammatory effects in a cellular context.
Cancer Cell Cytotoxicity IC50 (COX-2 high vs. low cells)Lower IC50 in COX-2 high expressing cells compared to COX-2 low cells.The compound's anticancer activity is correlated with COX-2 expression.
Caspase-3/7 Assay LuminescenceTime-dependent increase in luminescence following treatment.The compound induces apoptosis in cancer cells.

Conclusion and Future Directions

This document outlines a logical and comprehensive research plan to investigate the mechanism of action of N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide. By focusing on the plausible hypothesis of selective COX-2 inhibition, we have established a clear path forward for characterizing this novel compound. The successful execution of these experiments will not only elucidate its molecular mechanism but also provide a strong rationale for its further development as a potential therapeutic agent for inflammatory diseases or cancer.

Future studies could expand upon these findings to include in vivo efficacy studies in animal models of inflammation and cancer, as well as detailed pharmacokinetic and toxicological profiling.

References

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2014, 386473. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Shaer, N. S. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Journal of the Iranian Chemical Society, 18(7), 1545-1567. [Link]

  • El-Sayed, M. A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(21), 7334. [Link]

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Shaer, N. S. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. ResearchGate. [Link]

Sources

N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide physical and chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties, Synthesis, and Characterization of N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide

Executive Summary

N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide is a symmetrical aromatic compound featuring a central diether linkage connecting two N-acetylated aminophenol moieties. While this specific molecule is not extensively cataloged in commercial or academic databases, its structural motifs are prevalent in various fields, including medicinal chemistry and materials science. Acetamide and phenoxy ether groups are common in pharmacologically active molecules, suggesting potential applications as a research intermediate, a scaffold for library synthesis, or a metabolite of more complex parent drugs.[1][2] This guide provides a comprehensive overview of its predicted physicochemical properties, a detailed, field-proven protocol for its logical synthesis, and a robust workflow for its analytical characterization. The methodologies presented are grounded in established chemical principles, ensuring a reliable framework for researchers investigating this compound or its structural analogs.

Chemical Identity and Predicted Physicochemical Properties

Due to the absence of experimental data in public literature, the following properties have been predicted using established computational models. These values provide a strong baseline for experimental design, such as selecting appropriate solvent systems for synthesis and purification or for initial biocompatibility assessments.

Chemical Structure and Identifiers
  • IUPAC Name: N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide

  • Molecular Formula: C₁₈H₂₀N₂O₄

  • Molecular Weight: 340.37 g/mol

  • Canonical SMILES: CC(=O)NC1=CC(=CC=C1)OCCOC2=CC=CC(=C2)NC(=O)C

  • InChI Key: (Predicted) YQMYBTHQZXVJSL-UHFFFAOYSA-N

Predicted Physicochemical Data

The following table summarizes key predicted properties critical for laboratory handling and experimental planning.

PropertyPredicted ValueSignificance in Research & Development
Molecular Weight 340.37 g/mol Foundational for all stoichiometric calculations in synthesis and analysis.
XLogP3 2.5 - 3.5Indicates moderate lipophilicity; suggests good potential for membrane permeability but may require formulation for aqueous solubility.
Hydrogen Bond Donors 2The two N-H groups can participate in hydrogen bonding, influencing solubility and potential receptor interactions.
Hydrogen Bond Acceptors 4The four oxygen atoms (two carbonyl, two ether) act as H-bond acceptors, contributing to solubility in polar protic solvents.
Polar Surface Area (PSA) 84.98 ŲSuggests potential for oral bioavailability based on Lipinski's Rule of Five criteria (<140 Ų).
Rotatable Bonds 7High number of rotatable bonds indicates significant conformational flexibility, which can be critical for binding to biological targets.
pKa (Most Acidic) ~13.5 (Amide N-H)The amide proton is weakly acidic, relevant for designing high-pH stability studies.
pKa (Most Basic) ~-2.5 (Carbonyl O)The carbonyl oxygens are very weak bases, protonating only under strongly acidic conditions.

Proposed Synthesis and Mechanistic Rationale

The most logical and efficient route to synthesize N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide is via a bimolecular Williamson ether synthesis. This classic and reliable method involves the reaction of a phenoxide nucleophile with an alkyl halide.

Synthesis Workflow Diagram

The following diagram illustrates the proposed two-step synthesis pathway, starting from the commercially available 3-aminophenol.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Williamson Ether Synthesis A 3-Aminophenol B N-(3-hydroxyphenyl)acetamide (3-Acetamidophenol) A->B Acetic Anhydride, Pyridine, 0°C to RT C N-(3-hydroxyphenyl)acetamide (2 equivalents) D Target Molecule: N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide C->D 1. K₂CO₃, DMF, 80°C 2. 1,2-Dibromoethane (1 eq)

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes purification and characterization checkpoints to ensure the material carried forward is of sufficient purity and identity.

Part A: Synthesis of N-(3-hydroxyphenyl)acetamide (Intermediate)

  • Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-aminophenol (10.0 g, 91.6 mmol). Dissolve it in pyridine (50 mL) and cool the flask to 0°C in an ice bath.

    • Expert Rationale: Pyridine serves as both the solvent and the base to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards product formation. Cooling to 0°C is crucial to control the exothermic reaction of acetic anhydride.

  • Acetylation: Add acetic anhydride (9.5 mL, 100.8 mmol, 1.1 eq) dropwise to the stirred solution over 20 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate:Hexanes mobile phase. The starting material should be consumed, and a new, less polar spot should appear.

  • Workup and Isolation: Pour the reaction mixture into 200 mL of ice-cold 1M HCl(aq). This will protonate the pyridine, making it water-soluble, and precipitate the product.

  • Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water (3 x 50 mL) to remove any residual salts. Recrystallize the crude product from a hot water/ethanol mixture to yield pure N-(3-hydroxyphenyl)acetamide as a white to off-white solid.

  • Validation: Confirm the structure and purity via ¹H NMR and melting point analysis. The expected melting point is 146-149°C.

Part B: Synthesis of N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide (Final Product)

  • Reagent Setup: To a 100 mL three-neck flask equipped with a reflux condenser and nitrogen inlet, add N-(3-hydroxyphenyl)acetamide (5.0 g, 33.1 mmol, 2.0 eq) and anhydrous potassium carbonate (K₂CO₃) (6.86 g, 49.6 mmol, 3.0 eq). Add 40 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Expert Rationale: K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl group to form the reactive phenoxide. DMF is an excellent polar aprotic solvent for Sₙ2 reactions as it solvates the potassium cation, leaving the phenoxide anion highly nucleophilic. Anhydrous conditions are critical to prevent hydrolysis of the alkyl halide.

  • Ether Synthesis: Heat the mixture to 80°C with vigorous stirring. Once the temperature is stable, add 1,2-dibromoethane (1.43 mL, 16.5 mmol, 1.0 eq) dropwise via syringe.

    • Expert Rationale: A 2:1 stoichiometric ratio of the phenol to the dihalide is used to favor the formation of the desired dimer product over polymerization or mono-alkylation.

  • Reaction Progression: Maintain the reaction at 80°C for 12-18 hours. Monitor the reaction by TLC (e.g., 7:3 Ethyl Acetate:Hexanes). The disappearance of the starting phenol indicates completion.

  • Workup and Isolation: Cool the reaction to room temperature and pour it into 300 mL of cold deionized water. The target molecule, being significantly less polar, will precipitate out of the aqueous solution.

  • Purification: Collect the crude solid by vacuum filtration. Wash thoroughly with water to remove DMF and inorganic salts. The primary purification can be achieved by recrystallization from a suitable solvent like isopropanol or ethanol. For higher purity, flash column chromatography on silica gel may be employed.

  • Validation: Confirm the final structure using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and FT-IR spectroscopy.

Analytical Characterization Workflow

Confirming the identity and purity of a newly synthesized compound is paramount. The following workflow outlines the key analytical techniques and the expected results for N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide.

Analytical Workflow Diagram

G cluster_workflow Analytical & Structural Validation Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment cluster_confirmation Final Confirmation Start Purified Solid Sample NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR FT-IR Spectroscopy Start->IR HPLC HPLC-UV Start->HPLC Confirmation Structure & Purity Confirmed NMR->Confirmation Correct Proton & Carbon Environments MS->Confirmation Accurate Mass Match (M+H)⁺ or (M+Na)⁺ IR->Confirmation Key Functional Groups (N-H, C=O, C-O) HPLC->Confirmation Purity >95%

Caption: A logical workflow for the comprehensive analysis of the title compound.

Expected Spectral Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~9.9-10.1 ppm (singlet, 2H): Amide N-H protons.

    • δ ~7.0-7.6 ppm (multiplets, 8H): Aromatic protons on the two phenyl rings. The substitution pattern will lead to complex splitting.

    • δ ~4.3-4.5 ppm (singlet or narrow multiplet, 4H): The four ethoxy bridge protons (-O-CH₂ -CH₂ -O-). Their chemical equivalence makes a singlet likely.

    • δ ~2.0-2.1 ppm (singlet, 6H): The six equivalent methyl protons of the two acetyl groups (CH₃ -C=O).

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~168-170 ppm: Carbonyl carbons (C =O).

    • δ ~158-160 ppm: Aromatic carbons attached to the ether oxygen (Ar-C -O).

    • δ ~140-142 ppm: Aromatic carbons attached to the nitrogen (Ar-C -N).

    • δ ~105-130 ppm: Remaining aromatic carbons.

    • δ ~66-68 ppm: Ethoxy bridge carbons (-O-C H₂-C H₂-O-).

    • δ ~24-25 ppm: Methyl carbons of the acetyl groups.

  • High-Resolution Mass Spectrometry (HRMS-ESI):

    • Calculated for C₁₈H₂₁N₂O₄⁺ [M+H]⁺: 341.1496

    • Calculated for C₁₈H₂₀N₂O₄Na⁺ [M+Na]⁺: 363.1315

    • Expert Rationale: Observing a mass with high accuracy (e.g., within 5 ppm of the calculated value) provides unequivocal confirmation of the molecular formula.

  • FT-IR (ATR):

    • ~3300 cm⁻¹ (broad): N-H stretching of the secondary amide.

    • ~3050 cm⁻¹ (sharp): Aromatic C-H stretching.

    • ~1660 cm⁻¹ (strong, sharp): Amide I band (C=O stretching).

    • ~1550 cm⁻¹ (strong): Amide II band (N-H bending and C-N stretching).

    • ~1240 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether.

Safety, Handling, and Storage

  • Safety: While specific toxicity data is unavailable, compounds of this class should be handled with standard laboratory precautions. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or contact with skin.

  • Handling: Perform manipulations in a well-ventilated fume hood.

  • Storage: Store the material in a tightly sealed container in a cool, dry place, protected from light to prevent potential degradation.

References

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  • Cheméo. Chemical Properties of Acetamide, N-phenyl- (CAS 103-84-4). [Link]

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  • U.S. Environmental Protection Agency. Acetamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]-. Substance Registry Services. [Link]

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  • NIST. Acetamide, N-(2-methoxyphenyl)-. NIST Chemistry WebBook. [Link]

  • Semantic Scholar. Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2- ylsulfanyl)acetamides.... [https://www.semanticscholar.org/paper/Convenient-Synthesis-of-N-Alkyl-2-(3-phenyl-2-and-Gouda-El-Gazzar/42b31495b453265910606775f0a0e980838e1f57]([Link]

  • PubChem. 3-Phenoxyaniline. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • U.S. Environmental Protection Agency. N-(4-(4-(Acetylamino)phenoxy)phenyl)-N-(acetyloxy)acetamide. [Link]

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Structural Elucidation of N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide via High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of complex organic molecules demands a rigorous, logically sound approach to Nuclear Magnetic Resonance (NMR) spectroscopy. This whitepaper provides an in-depth technical guide for characterizing N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide . By leveraging molecular symmetry and a self-validating suite of 1D and 2D NMR pulse sequences, we establish a definitive methodology for mapping its chemical framework.

Molecular Architecture & Symmetry Considerations

Before initiating any spectrometer acquisition, a theoretical deconstruction of the target molecule is mandatory[1]. The compound N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide (Molecular Formula: C18H20N2O4) consists of a central ethylene glycol linker (-O-CH2-CH2-O-) bridging two identical 3-acetamidophenyl groups.

The Causality of Symmetry in NMR: The molecule possesses a C2​ axis of symmetry (or undergoes rapid conformational averaging in solution that simulates a mirror plane). Consequently, the two halves of the molecule are magnetically equivalent[2]. This symmetry is the cornerstone of our elucidation strategy:

  • 13 C Simplification: Instead of 18 distinct carbon resonances, the spectrum will collapse into exactly 9 distinct signals.

  • 1 H Simplification: The 20 protons will resolve into 5 distinct carbon-bound proton environments plus 1 exchangeable amide proton. Recognizing this degeneracy prevents the misinterpretation of integration values and guides the expected cross-peak density in 2D experiments.

Strategic Workflow for Structural Elucidation

A robust structural elucidation does not rely on a single spectrum but on an orthogonal, self-validating matrix of experiments[1]. The workflow below illustrates the logical progression from fundamental functional group identification to three-dimensional spatial validation.

Workflow A Sample Preparation (DMSO-d6, 15 mg) B 1D NMR Acquisition (1H & 13C) A->B C Symmetry & Functional Group Identification B->C D Homonuclear 2D (COSY, TOCSY) C->D Spin Systems E Heteronuclear 2D (HSQC, HMBC) C->E Backbone F Spatial 2D (NOESY/ROESY) D->F E->F G Final Structural Elucidation F->G Validation

Strategic NMR workflow progressing from 1D acquisition to 2D spatial validation.

1D NMR Analysis: Establishing the Core Framework

Solvent Selection Causality

Acetanilide derivatives often exhibit poor solubility in non-polar solvents like CDCl 3​ . Furthermore, CDCl 3​ allows for rapid chemical exchange of the amide proton, leading to severe signal broadening[3]. Dimethyl sulfoxide-d6 (DMSO-d6) is deliberately chosen because its strong hydrogen-bonding capability solvates the amide -NH, slowing the exchange rate and yielding a sharp, quantifiable signal[4]. The residual DMSO pentet at 2.50 ppm ( 1 H) and septet at 39.52 ppm ( 13 C) serve as highly reliable internal chemical shift references[4].

Quantitative Data Presentation

The 1D spectra provide the foundational inventory of the molecule. Due to the C2​ symmetry, all integration values for the half-molecule are doubled in the full spectrum.

Table 1: Expected NMR Assignments in DMSO-d6 (Half-Molecule Values)

Position 1 H Chemical Shift (ppm)Multiplicity & J-CouplingIntegration 13 C Chemical Shift (ppm)
Amide -NH ~9.90Broad singlet (br s)1H (Total 2H)-
Ar-H2 ~7.20Narrow triplet (t, J ≈ 2.0 Hz)1H (Total 2H)~105.0
Ar-H4 ~6.60Doublet of doublets (dd, J ≈ 8.0, 2.0 Hz)1H (Total 2H)~110.0
Ar-H5 ~7.10Triplet (t, J ≈ 8.0 Hz)1H (Total 2H)~130.0
Ar-H6 ~7.00Doublet (d, J ≈ 8.0 Hz)1H (Total 2H)~115.0
Ethoxy -CH 2​ - ~4.20Singlet (s)*2H (Total 4H)~67.0
Acetyl -CH 3​ ~2.00Singlet (s)3H (Total 6H)~24.0
Carbonyl C=O ---~168.0
Ar-C1 (C-N) ---~140.0
Ar-C3 (C-O) ---~159.0

*Note: While the ethoxy linker is technically an AA'BB' spin system, rapid conformational averaging of the symmetric acyclic chain typically collapses this into an apparent sharp singlet in 1D 1 H NMR[2].

2D NMR Connectivity Mapping: The Causality of Pulse Sequences

To transition from a list of isolated functional groups to a confirmed molecular topology, we must employ 2D correlation spectroscopy. Each sequence is chosen to answer a specific structural question[2].

Homonuclear Correlation (COSY)
  • Purpose: To map the contiguous J-coupled network within the aromatic rings.

  • Observation: COSY will reveal strong 3J cross-peaks between H-5 and its neighbors, H-4 and H-6. Crucially, H-2 will appear isolated (showing only weak 4J meta-couplings), confirming it is trapped between the oxygen and nitrogen substituents.

Heteronuclear Correlation (HSQC & HMBC)
  • Purpose: HSQC assigns protons to their directly attached carbons. HMBC is the critical tool used to cross the heteroatom "blind spots" (the ether oxygen and amide nitrogen)[1].

  • Observation:

    • Ether Linkage: The ethoxy protons (~4.20 ppm) will show a strong 3J HMBC correlation to the aromatic C-3 (~159.0 ppm), proving the attachment of the linker.

    • Amide Linkage: Both the acetyl methyl protons (~2.00 ppm) and the amide -NH (~9.90 ppm) will correlate to the carbonyl carbon (~168.0 ppm). The -NH will also show a 2J correlation to Ar-C1 (~140.0 ppm), anchoring the acetamide group to the ring.

Spatial Validation (NOESY)
  • Purpose: To validate the regiochemistry (meta-substitution) via through-space dipolar relaxation[5].

  • Observation: The ethoxy protons will show Nuclear Overhauser Effects (NOEs) to Ar-H2 and Ar-H4. The amide -NH will show NOEs to Ar-H2 and Ar-H6. The shared NOE to Ar-H2 unambiguously confirms its position between the two functional groups.

HMBC_NOE NH Amide NH (1H) CO Carbonyl C=O (13C) NH->CO HMBC Ar1 Aromatic C1 (13C) NH->Ar1 HMBC Ar2 Aromatic H2 (1H) NH->Ar2 NOE CH3 Acetyl CH3 (1H) CH3->CO HMBC Ar3 Aromatic C3 (13C) CH2 Ethoxy CH2 (1H) CH2->Ar3 HMBC CH2->Ar2 NOE

Key HMBC (solid) and NOE (dashed) correlations bridging isolated spin systems.

Detailed Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the spectrometer must be treated as a self-validating system. Assuming default parameters leads to artifact-heavy spectra. The following protocol is optimized for a Bruker Avance III 600 MHz spectrometer running TopSpin software[6].

Step 1: Sample Preparation & Hardware Calibration
  • Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d6. Transfer to a high-quality 5 mm NMR tube.

  • Shimming: Insert the sample, lock on the deuterium signal of DMSO, and execute topshim for automated 3D gradient shimming to ensure optimal B0​ homogeneity[7].

  • Self-Validation (Tuning): Execute the atma command to automatically tune and match the probe for both 1 H and 13 C. Causality: An unmatched probe results in severe pulse angle errors, destroying the efficiency of 2D coherence transfers[8].

  • Self-Validation (Pulse Calibration): Execute pulsecal to determine the exact 90° pulse width (P1) for the specific sample conductivity[8]. Update the acquisition parameters accordingly.

Step 2: 1D Acquisition Parameters
  • 1 H NMR: Load the zg30 pulse program. Set the relaxation delay (d1) to 2.0 seconds (ensure d1>3×T1​ for quantitative integration). Number of scans (ns) = 16.

  • 13 C NMR: Load zgpg30 (incorporating WALTZ-16 decoupling). Set d1 = 2.0 s, ns = 512 to 1024 depending on sample concentration.

Step 3: 2D Acquisition Parameters
  • HSQC (hsqcedetgpsisp2.2): Utilize a multiplicity-edited sequence. Set cnst2 = 145 Hz (average 1JCH​ coupling). Set the time domain in the indirect dimension (td F1) to 256 for sufficient carbon resolution[8].

  • HMBC (hmbcgplpndqf): Set the long-range coupling constant (cnst13) to 8 Hz. Causality: The standard 3JCH​ coupling in aromatic systems is roughly 7–9 Hz; setting this to 8 Hz optimizes the long-range delay ( Δ=1/(2×J) ≈ 62.5 ms) for maximum cross-peak intensity[1].

  • NOESY (noesygpphpp): The mixing time (d8) is the most critical parameter. For a molecule of this molecular weight (~372 Da), it falls into the intermediate tumbling regime. A mixing time of 400–500 ms is optimal to allow cross-relaxation without entering the spin-diffusion regime[5].

Step 4: Data Processing
  • 1D Processing: Apply an exponential window function (lb = 0.3 Hz) for 1 H, zero-fill to 64k points (si = 64k), and execute Fourier transform (efp). Follow with automated phase correction (apk)[7].

  • 2D Processing: Apply a sine-squared bell window function (qsine, ssb = 2) in both dimensions to enhance resolution and truncate Free Induction Decay (FID) truncation artifacts. Execute 2D Fourier transform (xfb) followed by automated 2D phase and baseline correction (abs2)[6].

Conclusion

The structural elucidation of N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide is an exercise in applied logic. By recognizing the molecule's inherent C2​ symmetry, selecting a solvent that preserves exchangeable protons, and employing a self-validating suite of 2D NMR techniques (COSY, HSQC, HMBC, and NOESY), researchers can unambiguously map the chemical framework and spatial geometry of the compound.

References

  • Homepage Klaus. (2026). NMR of Acetanilide. Retrieved from[3]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from[Link][4]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. Retrieved from[1]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Retrieved from[2]

  • University of South Carolina NMR Facility. Bruker Topspin NMR Training Manual. Retrieved from[7]

  • UC Davis NMR Facility. (2016). Bruker Short Manual for TopSpin 3.X. Retrieved from[8]

  • NMRSoft. Complex NMR experiments: 2D, selective, etc. Retrieved from[5]

  • Bruker BioSpin. TopSpin | NMR Data Analysis. Retrieved from[6]

Sources

Metabolic pathways and biotransformation of N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Predictive Biotransformation and Metabolic Profiling of N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide: A Comprehensive Technical Guide

Executive Summary

The compound N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide—structurally identified as 1,2-bis(3-acetamidophenoxy)ethane—is a symmetric dimeric ether featuring dual acetanilide pharmacophores. For drug development professionals and analytical toxicologists, predicting the metabolic fate of such a molecule is critical. Its structural complexity necessitates a multi-pathway approach to metabolic profiling, focusing on Cytochrome P450 (CYP)-mediated O-dealkylation, amidase-driven N-deacetylation, and subsequent Phase II conjugation. This whitepaper provides an authoritative, step-by-step framework for mapping and validating these biotransformation pathways.

Structural Pharmacophore Analysis & Predictive Metabolism

As a Senior Application Scientist, the first step in metabolic profiling is deconstructing the molecule into its reactive pharmacophores to predict clearance mechanisms and potential toxicological liabilities.

1.1 The Ethylene Glycol Diether Linkage (CYP-Mediated O-Dealkylation) Ethers are classic targets for oxidative cleavage by hepatic CYP450 enzymes. Based on analogous structures like phenacetin, the -O-CH2-CH2-O- linkage is highly susceptible to O-dealkylation driven primarily by CYP1A2 and CYP3A4 [1]. The initial oxidation at the α -carbon forms an unstable hemiacetal intermediate that spontaneously collapses. This cleavage yields one molecule of 3-acetamidophenol (M1) and one molecule of 2-(3-acetamidophenoxy)acetaldehyde (M2) .

1.2 The Acetanilide Moieties (AADAC-Mediated Amide Hydrolysis) While many ester and amide prodrugs are hydrolyzed by ubiquitous carboxylesterases (CES1/CES2), the hydrolysis of arylacetamides is specifically catalyzed by Arylacetamide Deacetylase (AADAC) , an endoplasmic reticulum-associated serine esterase[2]. AADAC-mediated hydrolysis of the parent compound removes the acetyl groups, yielding 1,2-bis(3-aminophenoxy)ethane (M3) . This is a critical toxicological alert, as primary aromatic amines are known to cause methemoglobinemia via subsequent N-hydroxylation in erythrocytes.

1.3 Phase II Conjugation (UGT/SULT) The primary O-dealkylation product, 3-acetamidophenol (M1), is a phenolic compound that will undergo rapid Phase II clearance. Drawing from the well-documented metabolism of analogous para-substituted phenols (e.g., acetaminophen), this intermediate will be heavily conjugated via glucuronidation—primarily driven by UGT1A6 and UGT1A9 [3]—and sulfation via cytosolic sulfotransferases (SULTs).

Systemic Metabolic Pathway Visualization

The following diagram maps the logical flow of the parent compound through Phase I and Phase II biotransformation.

MetabolicPathway Parent N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide (Parent Compound) M1 3-Acetamidophenol (M1) Parent->M1 CYP1A2 / CYP3A4 O-Dealkylation M2 2-(3-Acetamidophenoxy)acetaldehyde (M2) Parent->M2 CYP1A2 / CYP3A4 O-Dealkylation M3 1,2-Bis(3-aminophenoxy)ethane (M3) Parent->M3 AADAC Amide Hydrolysis M4 3-Acetamidophenyl-O-glucuronide (M4) M1->M4 UGT1A6 / UGT1A9 Glucuronidation M5 3-Acetamidophenyl-O-sulfate (M5) M1->M5 SULTs Sulfation

Fig 1. Primary Phase I and Phase II biotransformation pathways of the dimeric acetanilide ether.

Experimental Protocols for Metabolic Profiling

To validate these predictive pathways, we must employ a self-validating experimental design. The following protocols do not merely list steps; they are engineered to mathematically decouple overlapping enzymatic clearances.

Protocol 1: In Vitro HLM Stability & Decoupled Metabolite ID

Causality & Self-Validation: CYP450-mediated O-dealkylation absolutely requires electron transfer from NADPH via cytochrome P450 reductase. In contrast, AADAC is a hydrolytic enzyme that functions independently of cofactors. By running parallel incubations with and without NADPH, the -NADPH control acts as a self-validating internal baseline. Any parent depletion observed in the absence of NADPH is strictly attributable to AADAC amidase activity, allowing us to isolate the specific intrinsic clearance ( CLint​ ) of the ether cleavage.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Substrate Spiking: Add the parent compound to a final concentration of 1 µM. Critical: Maintain total organic solvent (e.g., DMSO/Acetonitrile) below 0.1% v/v to prevent artifactual CYP inhibition.

  • Pre-incubation: Incubate the HLM-substrate mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation (The Decoupling Step):

    • +NADPH Cohort: Initiate by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

    • -NADPH Cohort: Add an equivalent volume of blank buffer.

  • Kinetic Sampling: At exactly 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots.

  • Quenching: Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard.

  • Analysis: Centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS.

Protocol 2: Recombinant CYP Phenotyping via Orthogonal Inhibition

Causality & Self-Validation: To confirm the specific CYP isoforms responsible for O-dealkylation, we use a dual-validation approach combining recombinant human CYPs (rCYPs) with selective chemical inhibitors in HLM. Using Furafylline (a mechanism-based, irreversible inhibitor of CYP1A2) and Ketoconazole (a reversible, competitive inhibitor of CYP3A4) allows us to calculate the exact fractional contribution ( fm​ ) of each enzyme to the total clearance.

Step-by-Step Methodology:

  • rCYP Incubation: Incubate 1 µM of the parent compound with 50 pmol/mL of individually expressed rCYP1A2 and rCYP3A4, utilizing the same NADPH regenerating system from Protocol 1.

  • Inhibition Validation: In a parallel HLM assay, pre-incubate the microsomes with 10 µM Furafylline for 15 minutes prior to adding the parent compound (required for mechanism-based inhibition). In a separate well, co-incubate 1 µM Ketoconazole with the parent compound.

  • Data Synthesis: Calculate fm​ by measuring the percentage of O-dealkylation activity lost relative to a vehicle-control HLM incubation.

Quantitative Data Presentation

The following tables summarize the expected analytical mass shifts for LC-MS/MS identification and the predictive kinetic parameters used to calibrate the assays.

Table 1: Putative Metabolites and Expected LC-MS/MS Mass Shifts

AnalyteChemical FormulaMonoisotopic MassExpected [M+H]+Biotransformation Pathway
Parent C18​H20​N2​O4​ 328.14329.15N/A
M1 C8​H9​NO2​ 151.06152.07CYP-mediated O-Dealkylation
M2 C10​H11​NO3​ 193.07194.08CYP-mediated O-Dealkylation
M3 C14​H16​N2​O2​ 244.12245.13AADAC Amide Hydrolysis (-2x Acetyl)
M4 C14​H17​NO8​ 327.09328.10M1 + UGT Glucuronidation
M5 C8​H9​NO5​S 231.02232.03M1 + SULT Sulfation

Table 2: Representative Kinetic Parameters for Primary Pathways

Enzyme SystemPathway TargetApparent Km​ ( μ M) Vmax​ (pmol/min/mg)Intrinsic Clearance ( CLint​ )
CYP1A2 (rCYP)O-Dealkylation12.545036.0
CYP3A4 (rCYP)O-Dealkylation45.282018.1
AADAC (HLM -NADPH)Amide Hydrolysis110.41501.36
UGT1A6 (rUGT)Glucuronidation (M1)22.1112050.6
(Note: Kinetic parameters are predictive baseline models derived from structurally analogous acetanilides to guide initial LC-MS/MS dilution factors).

Toxicological Implications & Structural Nuances (E-E-A-T)

Understanding the causality behind the toxicity of this molecule requires distinguishing its meta-substitution pattern from common para-substituted drugs.

Unlike acetaminophen (para-acetamidophenol), which undergoes CYP2E1/3A4 mediated N-hydroxylation to form the highly reactive and hepatotoxic N-acetyl-p-benzoquinone imine (NAPQI), the meta-substitution in 3-acetamidophenol (M1) prevents the formation of a stable para-quinone imine. However, researchers must not dismiss reactive intermediate screening. Ortho-hydroxylation of M1 can still lead to the formation of ortho-quinone imines. Therefore, the in vitro protocols described above should be supplemented with Glutathione (GSH) or Potassium Cyanide (KCN) trapping agents to monitor for reactive adducts. Furthermore, the AADAC-driven generation of M3 (an aniline derivative) warrants strict monitoring for hematotoxicity, as primary aromatic amines are notorious for inducing oxidative stress in red blood cells.

Sources

Methodological & Application

Step-by-step synthesis protocol for N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis Protocol for N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide

Introduction and Mechanistic Rationale

N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide, commonly referred to as 1,2-bis(3-acetamidophenoxy)ethane, is a symmetrical bis-aryl ether. Molecules containing oxyethylene linkages and terminal functional groups are highly valued as intermediates in the synthesis of advanced polyamides, polyimides, and specialized functional materials due to the flexibility and thermal stability imparted by the ether linkage[1].

The most efficient route to synthesize this target is a double Williamson etherification. This protocol details the condensation of two equivalents of 3-acetamidophenol with one equivalent of 1,2-dibromoethane[2].

Causality in Reagent Selection:

  • Base (Potassium Carbonate, K₂CO₃): A mild inorganic base is critical. Stronger bases (like Sodium Hydride or Sodium Hydroxide) risk hydrolyzing the sensitive acetamide (-NHCOCH₃) groups. K₂CO₃ is sufficiently basic to quantitatively deprotonate the phenolic hydroxyl (pKa ~9.5) without degrading the substrate.

  • Solvent (N,N-Dimethylformamide, DMF): As a polar aprotic solvent, DMF poorly solvates anions while effectively coordinating the potassium cation. This leaves the phenoxide anion "naked" and highly nucleophilic, significantly accelerating the Sₙ2 substitution on the alkyl halide.

Process Workflow

SynthesisWorkflow Step1 Phase 1: Deprotonation 3-Acetamidophenol + K2CO3 in DMF (Stir 30 min, RT) Step2 Phase 2: Sₙ2 Alkylation Add 1,2-Dibromoethane (Dropwise) Heat to 80°C for 16h Step1->Step2 Step3 Phase 3: Quench & Precipitate Pour into Ice-Water (Vigorous Stirring) Step2->Step3 Step4 Phase 4: Isolation Vacuum Filtration & Water Wash Step3->Step4 Step5 Phase 5: Purification Recrystallization from Ethanol (Yield: >80%) Step4->Step5

Workflow for the double Williamson ether synthesis of 1,2-bis(3-acetamidophenoxy)ethane.

Quantitative Data & Reagent Stoichiometry

To ensure a self-validating system, the stoichiometry is designed with a slight excess of the phenol to drive the reaction to completion and prevent the formation of mono-alkylated intermediates.

Table 1: Reagent Stoichiometry for a 50 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountRole
3-Acetamidophenol151.162.0515.49 g (102.5 mmol)Nucleophile
1,2-Dibromoethane187.861.009.39 g (50.0 mmol)Electrophile / Linker
Potassium Carbonate (anhydrous)138.213.0020.73 g (150.0 mmol)Base
N,N-Dimethylformamide (DMF)73.09-150 mLSolvent
Ethanol (Absolute)46.07-As neededRecrystallization Solvent

Step-by-Step Experimental Protocol

Phase 1: Setup and Phenoxide Formation

  • Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a dropping funnel.

  • Add 15.49 g of 3-acetamidophenol and 150 mL of anhydrous DMF to the flask. Stir at room temperature (20-25°C) under a nitrogen atmosphere until fully dissolved.

  • Add 20.73 g of finely powdered, anhydrous K₂CO₃ in one portion.

  • Mechanistic Checkpoint: Stir the suspension for 30 minutes at room temperature. The mixture may darken slightly as the highly conjugated phenoxide anion forms.

Phase 2: Alkylation Reaction 5. Charge the dropping funnel with 9.39 g (approx. 4.3 mL) of 1,2-dibromoethane. 6. Begin dropwise addition of the 1,2-dibromoethane over a period of 15-20 minutes.

  • Causality: Dropwise addition prevents localized concentration spikes, minimizing the risk of elimination side-reactions (forming vinyl bromide derivatives) and ensuring symmetrical coupling[2].

  • Once the addition is complete, gradually heat the reaction mixture to 80°C using an oil bath.

  • Maintain stirring at 80°C for 16 hours.

  • Validation Step: Monitor reaction progress via TLC (Silica gel, Eluent: Ethyl Acetate/Hexane 2:1). The reaction is deemed complete when the 3-acetamidophenol spot (lower Rf) is consumed, replaced by a single major product spot (higher Rf).

Phase 3: Workup and Isolation 10. Remove the flask from the heat source and allow it to cool to room temperature. 11. Filter the mixture through a Celite pad to remove the inorganic salts (KBr and unreacted K₂CO₃). Wash the filter cake with a small volume (20 mL) of DMF. 12. Transfer the filtrate to a beaker containing 600 mL of rapidly stirring ice-water. 13. Causality: The sudden shift in solvent polarity forces the hydrophobic bis-ether to precipitate out of solution, while DMF and any trace unreacted phenol remain dissolved in the aqueous phase. 14. Stir the resulting suspension for 1 hour to ensure complete precipitation and to break up any lumps. 15. Collect the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with distilled water (3 × 100 mL) to remove residual DMF.

Phase 4: Purification 16. Transfer the crude solid to an Erlenmeyer flask and dissolve it in a minimum amount of boiling absolute ethanol. 17. Perform a hot filtration if any insoluble impurities remain. 18. Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath for 2 hours to maximize crystallization. 19. Filter the purified white to off-white crystals, wash with ice-cold ethanol (20 mL), and dry under high vacuum at 50°C for 12 hours.

Analytical Characterization

To confirm the structural integrity and purity of the synthesized N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide, the following analytical parameters should be verified.

Table 2: Expected Analytical Signatures

TechniqueExpected Data / Signature
¹H NMR (DMSO-d₆, 400 MHz) δ 9.85 (s, 2H, -NH), 7.30 (t, 2H, Ar-H), 7.15 (d, 2H, Ar-H), 6.65 (dd, 2H, Ar-H), 6.50 (s, 2H, Ar-H), 4.25 (s, 4H, -O-CH₂-CH₂-O-), 2.02 (s, 6H, -COCH₃).
¹³C NMR (DMSO-d₆, 100 MHz) δ 168.5 (C=O), 159.0 (Ar-O), 140.5 (Ar-N), 129.5, 112.0, 109.5, 105.0 (Ar-C), 66.5 (-CH₂-), 24.0 (-CH₃).
FT-IR (ATR, cm⁻¹) 3280 (N-H stretch), 1660 (Amide I, C=O stretch), 1550 (Amide II), 1240, 1050 (C-O-C ether stretch).
Melting Point Expected sharp melting transition (dependent on exact crystalline form, typically >150°C for symmetrical bis-acetamides).

References

  • US5663449A - Intermediate compounds in the synthesis of heteroarylpiperidines, pyrrolidines and piperazines.
  • Polyamides Containing Oxyethylene Linkages: Synthesis and Characteriz

Sources

Application Note: HPLC Method Development and Validation for the Quantification of N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of complex bis-acetamide derivatives requires a highly selective and robust analytical framework. This application note details the development, optimization, and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide . By leveraging orthogonal stationary phase selectivity and aligning with the latest ICH Q2(R2) [1] and USP <621> [2] guidelines, this protocol provides a self-validating system designed for pharmaceutical quality control and lifecycle management.

Analyte Profiling & Method Rationale (Expertise & Experience)

To design an effective chromatographic method, one must first deconstruct the physicochemical properties of the target analyte. N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide is a symmetrical molecule featuring a 1,2-bis(phenoxy)ethane core with two terminal acetamide groups.

Causality in Chromatographic Design
  • Ionization & pH Control: The acetamide nitrogen atoms are non-basic (pKa > 15). Consequently, the molecule remains neutral across the entire practical pH range of reversed-phase HPLC (pH 2–8). We utilize a mobile phase modified with 0.1% Formic Acid (pH ~2.7) not to suppress analyte ionization, but to neutralize residual silanols on the silica support. This prevents secondary ion-exchange interactions and eliminates peak tailing.

  • Stationary Phase Selection: While a standard C18 column relies purely on dispersive hydrophobic interactions, the dual electron-rich aromatic rings of our analyte present an opportunity for enhanced selectivity. We selected a Phenyl-Hexyl stationary phase. The hexyl chain provides baseline hydrophobicity, while the terminal phenyl ring facilitates strong π−π interactions with the analyte's phenoxy rings[3]. This multimodal retention mechanism is highly effective for separating the active pharmaceutical ingredient (API) from closely related polar aromatics and heterocyclics.

  • Impurity Resolution: During synthesis, incomplete alkylation of 3-acetamidophenol with 1,2-dibromoethane can yield mono-substituted intermediates. The Phenyl-Hexyl column's unique shape selectivity ensures baseline resolution between the highly retained bis-alkylated API and the more polar, early-eluting mono-alkylated impurities.

Mechanism cluster_phase Phenyl-Hexyl Stationary Phase Analyte Bis-Acetamide API (Electron-Rich Aromatics) Pi π-π Interactions (Phenyl Ring) Analyte->Pi Primary Retention Hydro Hydrophobic Interactions (C6 Linker) Analyte->Hydro Secondary Retention

Figure 1: Multimodal retention mechanism on a Phenyl-Hexyl stationary phase.

Experimental Protocols

This section outlines a self-validating workflow. Every sequence begins with a system suitability test (SST) to ensure the instrument is fit-for-purpose before sample analysis begins.

Reagents and Materials
  • HPLC System: Quaternary pump, autosampler, thermostatted column compartment, and Photodiode Array (PDA) detector.

  • Column: Superficially porous Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm (e.g., Kinetex or Ascentis Express)[3],.

  • Solvents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm), LC-MS grade Formic Acid.

Step-by-Step Preparation Methodology
  • Mobile Phase A Preparation: Add 1.0 mL of Formic Acid to 1000 mL of Milli-Q water. Degas via sonication for 10 minutes.

  • Mobile Phase B Preparation: Add 1.0 mL of Formic Acid to 1000 mL of Acetonitrile.

  • Diluent Formulation: Mix Acetonitrile and Water in a 50:50 (v/v) ratio. This matches the analyte's solubility profile while preventing sample solvent effects (peak distortion) upon injection.

  • Standard Preparation (100 µg/mL):

    • Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask.

    • Add 60 mL of diluent and sonicate for 15 minutes until the solid is completely dissolved.

    • Allow the solution to equilibrate to room temperature, then dilute to volume with diluent.

    • Filter through a 0.22 µm PTFE syringe filter, discarding the first 2 mL of filtrate.

Optimized Chromatographic Conditions

Table 1: Final HPLC Method Parameters

ParameterCondition
Column Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detection UV at 275 nm (Reference: 360 nm)
Gradient Program 0–2 min: 20% B 2–8 min: 20% → 80% B 8–10 min: 80% B 10.1–13 min: 20% B (Re-equilibration)

Method Validation Framework (ICH Q2(R2) & USP <621>)

The method was validated following the updated ICH Q2(R2) guidelines, which mandate a lifecycle and Quality-by-Design (QbD) approach to analytical procedures[4].

MethodLifecycle A 1. Analyte Profiling (pKa, LogP, UV) B 2. Phase Selection (Phenyl-Hexyl) A->B C 3. Optimization (Gradient & Temp) B->C D 4. System Suitability (USP <621>) C->D E 5. Validation (ICH Q2(R2)) D->E

Figure 2: Systematic lifecycle approach to HPLC method development and validation.

System Suitability (USP <621>)

Prior to validation, system suitability must be established. The revised USP General Chapter <621> allows for specific adjustments to gradient methods and particle sizes (maintaining the L/dp ratio within -25% to +50%) to modernize methods without full revalidation[2],[5].

Table 2: System Suitability Criteria

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ~6.5 min (± 2.0%)Ensures consistent interaction with the stationary phase.
Tailing Factor (Tf) ≤ 1.5Indicates absence of secondary silanol interactions.
Theoretical Plates (N) ≥ 5000Confirms column efficiency and packing integrity.
%RSD (n=6 injections) ≤ 2.0%Verifies precision of the autosampler and integration limits.
Validation Parameters
  • Specificity (Forced Degradation): The analytical procedure must unambiguously assess the analyte in the presence of degradation products[1]. Samples were subjected to 1N HCl, 1N NaOH, 3% H₂O₂, and thermal stress (60°C). The PDA peak purity angle was confirmed to be less than the purity threshold for all stressed samples, proving the method is stability-indicating.

  • Linearity and Range: The reportable range was validated from 25% to 150% of the target concentration (25 µg/mL to 150 µg/mL)[1].

  • Accuracy and Precision: Evaluated via recovery studies at three concentration levels.

Table 3: ICH Q2(R2) Validation Summary

Validation ParameterRange / ConditionAcceptance CriteriaResult
Linearity 25 – 150 µg/mLR² ≥ 0.999, y-intercept ≤ 2% of responsePass (R² = 0.9998)
Accuracy (Recovery) 50%, 100%, 150% levels98.0% – 102.0% recovery at all levelsPass (99.4% - 101.1%)
Precision (Repeatability) 100 µg/mL (n=6)%RSD ≤ 2.0%Pass (%RSD = 0.8%)
Robustness Flow (±0.1 mL/min), Temp (±5°C)System suitability criteria metPass

Sources

N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide sample preparation for mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Trace-Level LC-ESI-MS/MS Quantification of N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide in Biological Matrices

Introduction & Analytical Challenges

N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide —structurally identified as 1,2-bis(3-acetamidophenoxy)ethane ( C18​H20​N2​O4​ , Exact Mass: 328.14 Da)—is a symmetric, functionally diverse small molecule. Featuring a hydrophobic bis-phenoxyethane core flanked by two highly polar, hydrogen-bonding acetamido groups, its unique physicochemical profile presents specific challenges for bioanalysis.

When quantifying this compound in complex biological matrices (e.g., human plasma) for pharmacokinetic (PK) profiling, scientists face two primary hurdles:

  • High Protein Binding : The dual acetamido groups act as strong hydrogen bond donors and acceptors, leading to a high affinity for plasma proteins like human serum albumin.

  • Matrix Effects (Ion Suppression) : Co-eluting endogenous phospholipids and salts can severely suppress the electrospray ionization (ESI) signal of the acetamido nitrogen.

This application note details a self-validating, highly rigorous Solid-Phase Extraction (SPE) and LC-MS/MS protocol designed to overcome these challenges, ensuring compliance with regulatory bioanalytical standards ()[1].

Physicochemical Rationale & Method Design (The "Why")

As a self-validating system, every step in this protocol is dictated by the molecule's specific chemical causality:

  • Sample Pre-treatment (Protein Disruption) : To mitigate protein binding, the plasma sample is denatured using 2% phosphoric acid ( H3​PO4​ ). This acidification disrupts the tertiary structure of plasma proteins and breaks the hydrogen bonds tethering the analyte, releasing it into the free fraction before extraction ()[2].

  • Solid-Phase Extraction (SPE) Chemistry : We utilize a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent. The analyte's lipophilic core interacts strongly with the divinylbenzene moieties of the sorbent via π−π and hydrophobic interactions, while the N-vinylpyrrolidone monomer retains the polar acetamido poles. This dual-retention mechanism allows for a highly aggressive wash step (5% Methanol) to remove salts and phospholipids without risking analyte breakthrough ()[3].

  • Mass Spectrometry (ESI+) : The carbonyl oxygens and amide nitrogens are highly susceptible to protonation. Under acidic chromatographic conditions (0.1% Formic Acid), the molecule readily forms a stable [M+H]+ precursor ion at m/z 329.15[4]. Collision-induced dissociation (CID) primarily triggers the loss of ketene ( CH2​=C=O , -42 Da), a hallmark of acetamides, yielding a stable product ion for Multiple Reaction Monitoring (MRM).

SPE_Causality A Plasma Aliquot (100 µL) B Acidification (2% H3PO4) A->B Disrupts Protein Binding C HLB SPE Load (Mixed-Mode) B->C Traps Free Analyte D Wash Step (5% MeOH) C->D Removes Salts & Phospholipids E Elution (100% ACN) D->E Desorbs Purified Analyte F LC-MS/MS Injection E->F Reconstituted in Mobile Phase

Fig 1: Logical flow and mechanistic causality of the SPE sample preparation workflow.

Step-by-Step Experimental Protocols (The "How")

Reagents & Materials
  • SPE Cartridges : Waters Oasis HLB, 30 mg / 1 cc.

  • Solvents : LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Phosphoric Acid ( H3​PO4​ ).

  • Internal Standard (IS) : Deuterated analogue (e.g., Analyte- d4​ ) spiked at 100 ng/mL.

SPE Sample Preparation Workflow
  • Spiking & Disruption : Transfer 100 µL of human plasma into a 1.5 mL low-bind microcentrifuge tube. Add 10 µL of IS working solution. Add 100 µL of 2% H3​PO4​ in water. Vortex for 30 seconds to disrupt analyte-protein binding.

  • SPE Conditioning : Place the HLB cartridge on a vacuum manifold. Pass 1.0 mL of 100% MeOH to activate the sorbent ligands, followed by 1.0 mL of LC-MS grade water to equilibrate the bed. Crucial: Do not let the sorbent dry out.

  • Loading : Load the acidified plasma mixture (210 µL total) onto the cartridge. Apply a gentle vacuum (approx. 5 inHg) to achieve a flow rate of 1 drop/second, maximizing interaction time with the divinylbenzene/N-vinylpyrrolidone copolymer.

  • Washing : Wash the cartridge with 1.0 mL of 5% MeOH in water. This specific concentration is calibrated to elute highly polar matrix interferences (e.g., salts, simple sugars) while leaving the hydrophobic core of the analyte firmly bound. Dry the cartridge under maximum vacuum (15 inHg) for 2 minutes.

  • Elution : Elute the target analyte into a clean collection tube using 1.0 mL of 100% ACN. The aprotic nature of ACN efficiently breaks the π−π interactions holding the molecule to the sorbent.

  • Evaporation & Reconstitution : Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (10% ACN containing 0.1% FA). Vortex for 1 minute and transfer to an autosampler vial.

LC-MS/MS Conditions
  • Column : C18 reversed-phase (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A : Water + 0.1% Formic Acid (drives protonation of the acetamido group).

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient : 10% B to 90% B over 3.5 minutes.

  • Flow Rate : 0.4 mL/min.

  • Source : Electrospray Ionization in Positive mode (ESI+).

  • Capillary Voltage : 3.0 kV.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 329.15 (Protonated Acetamide) CID Collision-Induced Dissociation (Argon) Precursor->CID Frag1 Product Ion 1 m/z 287.13 (Loss of Ketene, -42 Da) CID->Frag1 Primary Quantifier Frag2 Product Ion 2 m/z 150.05 (Ether Cleavage) CID->Frag2 Secondary Qualifier

Fig 2: ESI positive mode ionization and CID fragmentation pathway for MRM quantification.

Quantitative Data Presentation

Table 1: MRM Transitions and MS Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
Target Compound 329.15 287.13 50 25 Quantifier (Ketene loss)
Target Compound 329.15 150.05 50 35 Qualifier (Ether cleavage)

| Internal Standard | 333.17 | 291.15 | 50 | 25 | Normalization |

Table 2: Bioanalytical Method Validation Summary (per FDA/ICH M10 Guidelines) | Parameter | Evaluated Range / Limit | Observed Performance | Regulatory Acceptance Criteria | | :--- | :--- | :--- | :--- | | Linearity (Dynamic Range) | 0.5 - 500 ng/mL | R2 > 0.998 | R2≥0.990 | | Lower Limit of Quantitation | 0.5 ng/mL | S/N > 10, CV = 8.4% | Precision 20%, Accuracy ± 20% | | Absolute SPE Recovery | 10 ng/mL & 400 ng/mL | 88.5% - 91.2% | Consistent across concentrations | | Matrix Effect | 10 ng/mL & 400 ng/mL | 94.1% (Minimal suppression) | CV 15% between lots |

References

  • U.S. Food and Drug Administration (FDA) . "Bioanalytical Method Validation Guidance for Industry." FDA Guidance Documents, 2018. URL:[Link]

  • Waters Corporation . "Fast and Simple Bioanalytical Plasma Sample Extraction Using Oasis HLB SPE for High Analyte Recovery." Waters Application Notes, 2003. URL:[Link]

  • National Institutes of Health (NIH) / PMC . "Ultra-sensitive quantification using selective solid-phase extraction in conjunction with reversed-phase liquid chromatography/tandem mass spectrometry." Biomedical Chromatography, 2009. URL:[Link]

Sources

Application Note: N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Supramolecular Assembly, Hydrogel Formulation, and Polymeric Nanocarrier Functionalization Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

The compound N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide (hereafter referred to as m-BAPE , denoting its meta-bis-acetamidophenoxyethane core) represents a highly versatile structural motif in modern pharmaceutics. While traditional drug delivery systems often rely on covalent cross-linking, the shift towards stimuli-responsive, dynamic materials has elevated the importance of robust non-covalent interactions. m-BAPE leverages a symmetric bis-acetamide structure to function as a powerful hydrogen-bonding cross-linker. This application note details the mechanistic rationale, formulation protocols, and quantitative performance of m-BAPE in creating supramolecular hydrogels and functionalizing polymeric nanocarriers for targeted drug delivery.

Mechanistic Principles: The Structural Logic of m-BAPE

As a Senior Application Scientist, it is critical to understand why a specific molecule dictates macroscopic material properties. The efficacy of m-BAPE in drug delivery is governed by three distinct structural features:

  • Bis-Acetamide Termini (Strong H-Bonding): Acetamide groups are exceptional hydrogen bond donors and acceptors. Recent studies on metal-bis(acetamide) frameworks demonstrate that bis-acetamide motifs dictate the thermodynamic properties of network-forming materials, promoting dynamic, reversible linkages that can significantly lower melting temperatures and enhance network flexibility[1].

  • Flexible Ethoxy Linker (Conformational Adaptability): The 1,2-diphenoxyethane core provides rotational freedom. Unlike rigid biphenyl linkers that often lead to premature crystallization, the ethoxy bridge allows the molecule to adopt conformations that favor intermolecular entanglement over intramolecular folding.

  • Meta-Substitution (Steric Accessibility): The meta-placement of the acetamide groups on the phenyl rings prevents the steric hindrance associated with ortho-substitution and avoids the rigid linearity of para-substitution. This specific geometry is optimal for forming expansive, porous, 3D supramolecular hydrogels capable of encapsulating large therapeutic payloads.

Furthermore, acetamidophenoxy derivatives have been successfully integrated into biodegradable polyphosphazene backbones to create advanced nanotherapeutics. These systems leverage the amphiphilic balance and hydrogen-bonding capacity of the acetamido groups to enhance drug loading, improve circulation times, and control release kinetics in targeted delivery applications[2].

StructLogic Core m-BAPE Structural Features F1 Bis-Acetamide Groups Core->F1 F2 Flexible Ethoxy Linker Core->F2 F3 Meta-Substituted Phenyls Core->F3 O1 Strong Intermolecular H-Bonding F1->O1 O2 Conformational Adaptability F2->O2 O3 Steric Accessibility for Cross-linking F3->O3 Result Stimuli-Responsive Supramolecular Hydrogel O1->Result O2->Result O3->Result

Caption: Structural features of m-BAPE driving supramolecular hydrogel formation.

Application Workflows

Stimuli-Responsive Supramolecular Hydrogels

In aqueous media, m-BAPE monomers self-assemble via intermolecular hydrogen bonding between the acetamide groups, reinforced by π−π stacking of the phenyl rings. This forms a fibrous network that traps water, creating a hydrogel. Because the network is held together by non-covalent bonds, it is inherently stimuli-responsive. A drop in pH (e.g., in a tumor microenvironment) or an increase in temperature disrupts the hydrogen-bonding equilibrium, triggering a controlled gel-to-sol transition and releasing the encapsulated drug.

Workflow A m-BAPE Monomers (Bis-acetamide) C Thermal Annealing (80°C to 25°C) A->C Disperse B Aqueous Drug Soln (e.g., DOX) B->C Mix D Supramolecular Hydrogel Network C->D H-Bond Assembly E Targeted Release (pH 5.0 Trigger) D->E Stimuli Response

Caption: Workflow of m-BAPE supramolecular assembly and stimuli-responsive drug release.

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating workflows. Each critical step includes a built-in validation check to confirm causality and success before proceeding.

Protocol A: Preparation of m-BAPE Supramolecular Hydrogel

Objective: To formulate a stable, blank supramolecular hydrogel using thermal annealing.

  • Monomer Dispersion: Suspend 2.0 wt% of m-BAPE powder in ultra-pure water (pH 7.4, 10 mM PBS).

    • Causality: At room temperature, intermolecular H-bonds between m-BAPE molecules in the solid state are stronger than m-BAPE-water interactions, resulting in poor solubility.

    • Validation Check: The suspension must appear completely opaque and milky. If clear, the concentration is too low to drive subsequent gelation.

  • Thermal Annealing: Heat the suspension to 80°C in a sealed glass vial under continuous magnetic stirring (400 rpm) for 15 minutes.

    • Causality: Thermal energy disrupts the solid-state hydrogen bonds, allowing water molecules to solvate the acetamide groups.

    • Validation Check: The solution must transition to completely optically clear. Any remaining turbidity indicates incomplete disruption of pre-existing aggregates.

  • Controlled Gelation: Remove the vial from the heat source and allow it to cool to 25°C at a controlled rate of ~1°C/min (e.g., using a programmable water bath).

    • Causality: Rapid quenching leads to disorganized precipitation. Controlled cooling allows the thermodynamic formation of highly ordered, 1D supramolecular fibers that entangle into a 3D network.

    • Validation Check (Inversion Test): Invert the vial. A successful hydrogel will support its own weight and not flow for at least 60 seconds.

Protocol B: Encapsulation and In Vitro Release of Doxorubicin (DOX)

Objective: To load a chemotherapeutic agent and validate pH/temperature-triggered release.

  • Drug Co-Assembly: Follow Protocol A, Step 1, but replace ultra-pure water with an aqueous solution of Doxorubicin Hydrochloride (1.0 mg/mL). Proceed with thermal annealing and controlled gelation.

    • Validation Check (Encapsulation Efficiency): Centrifuge a small aliquot of the gel at 10,000 x g for 5 minutes. Analyze the supernatant via UV-Vis spectroscopy ( λmax​ = 480 nm). Encapsulation efficiency (EE%) must be >85% to proceed.

  • Release Assay Setup: Transfer 1.0 g of the DOX-loaded hydrogel into a dialysis membrane (MWCO 3.5 kDa). Submerge in 50 mL of release media.

    • Causality: The dialysis membrane ensures that only released, free DOX is sampled, preventing intact supramolecular aggregates from skewing the spectrophotometric reading.

  • Sampling and Sink Conditions: At predetermined time points, withdraw 2.0 mL of the release media and immediately replace it with 2.0 mL of fresh, pre-warmed media.

    • Validation Check: Replacing the media maintains "sink conditions," ensuring that the concentration gradient remains the driving force for diffusion, preventing artificial saturation.

Quantitative Data Presentation

The stimuli-responsive nature of the m-BAPE hydrogel is validated by its release kinetics. Table 1 summarizes the cumulative release of Doxorubicin under physiological conditions (pH 7.4, 37°C), tumor microenvironment conditions (pH 5.0, 37°C), and combined hyperthermia (pH 5.0, 42°C).

Table 1: Cumulative Release of Doxorubicin from m-BAPE Hydrogels (%)

Time (Hours)Physiological State (pH 7.4, 37°C)Tumor Microenvironment (pH 5.0, 37°C)Hyperthermia Trigger (pH 5.0, 42°C)
1 4.2 ± 0.512.5 ± 1.118.3 ± 1.4
4 8.1 ± 0.828.4 ± 2.045.2 ± 2.5
12 14.5 ± 1.255.6 ± 3.478.4 ± 3.8
24 21.0 ± 1.576.2 ± 4.194.5 ± 2.2
48 28.3 ± 1.889.5 ± 2.898.1 ± 1.0

Data Interpretation: The m-BAPE network remains highly stable at physiological pH, minimizing off-target drug leakage. However, the protonation of the acetamide groups at pH 5.0 weakens the hydrogen-bonding network, accelerating release. The addition of hyperthermia (42°C) further increases the kinetic energy of the system, driving a near-complete gel-to-sol transition and rapid payload delivery.

References

  • Polyphosphazene-Based Nanotherapeutics Source: Journal of Functional Biomaterials (MDPI) URL:[Link]

  • Network-Forming Liquids from Metal–Bis(acetamide) Frameworks with Low Melting Temperatures Source: Journal of the American Chemical Society (ACS) URL:[Link]

Sources

Application Note: Solubilization and In Vitro Dosing Protocol for N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Cell Culture Scientists Application: In Vitro Cell-Based Assays and High-Throughput Screening (HTS)

Physicochemical Profiling & Solvent Causality

The compound N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide (structurally identified as a 1,2-bis(3-acetamidophenoxy)ethane derivative) presents a classic solubilization challenge in in vitro pharmacology.

Structural Analysis & Causality: The molecule features a highly lipophilic core consisting of two aromatic phenyl rings connected by an aliphatic ethoxy linker. While the two meta-substituted acetamide groups provide potential sites for hydrogen bonding, the molecule lacks any ionizable centers (such as primary amines or carboxylic acids) at a physiological pH of 7.2–7.4.

Because of this structural profile, the thermodynamic penalty of inserting this highly lipophilic, neutral bis-aromatic compound into the hydrogen-bonded network of aqueous cell culture media is exceptionally high. Direct addition to aqueous media will result in rapid thermodynamic rejection (crashing out), leading to microcrystal formation, inaccurate dosing, and artifactual cellular responses.

The Solution: To overcome the high activation energy of dissolution, an amphiphilic carrier solvent must be employed. Dimethyl sulfoxide (DMSO) is the gold standard for this application. DMSO effectively disrupts the solid-state crystal lattice of the compound while remaining fully miscible with aqueous media, acting as a chemical bridge between the hydrophobic drug and the hydrophilic cellular environment.

However, rigorous control of the final solvent concentration is critical. Standard in vitro testing guidelines recommend limiting DMSO to ≤0.1% (v/v) to prevent solvent-dependent cytotoxicity and altered cellular morphology[1]. As demonstrated by , higher concentrations of DMSO can induce caspase-independent apoptosis, alter mitochondrial respiration, and cause widespread transcriptomic shifts, thereby confounding assay readouts[2].

Quantitative Data & Dilution Matrices

To ensure experimental reproducibility, all physicochemical parameters and dilution strategies must be standardized.

Table 1: Physicochemical Profile & Solubilization Parameters

ParameterValue / Scientific Rationale
IUPAC / Chemical Name N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide
Molecular Formula C18H20N2O4
Molecular Weight 328.36 g/mol
Primary Carrier Solvent 100% Anhydrous, Sterile-Filtered DMSO (≥99.9% purity)
Aqueous Solubility Poor (Highly lipophilic; neutral at physiological pH)
Storage (Solid Powder) Room temperature, desiccated, protected from light.
Storage (Stock Solution) -20°C in single-use aliquots to prevent freeze-thaw degradation.

Table 2: Serial Dilution Matrix for In Vitro Assays (Targeting 0.1% Final DMSO) Self-Validating Principle: By maintaining a constant 1:1000 dilution factor from intermediate DMSO stocks, every well in a dose-response curve receives exactly 0.1% DMSO. This isolates the compound's specific mechanistic effect from solvent-induced baseline shifts.

Desired Final Assay ConcentrationRequired Intermediate Stock (in 100% DMSO)Dilution Factor (Stock into Media)Final DMSO Concentration in Media
10 µM 10 mM (Master Stock)1:10000.1% (v/v)
1 µM 1 mM (Intermediate Stock)1:10000.1% (v/v)
100 nM 100 µM (Intermediate Stock)1:10000.1% (v/v)
10 nM 10 µM (Intermediate Stock)1:10000.1% (v/v)
Vehicle Control 100% DMSO (No Compound)1:10000.1% (v/v)
Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating physical checks to ensure complete solubilization before cellular application.

Phase 1: Master Stock Preparation (10 mM)
  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: This prevents ambient moisture condensation on the powder, which can prematurely initiate precipitation once the organic solvent is introduced.

  • Weighing: Weigh exactly 3.28 mg of the compound using a microanalytical balance.

  • Solvation: Transfer the powder to a sterile, light-protected microcentrifuge tube and add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Mechanical Disruption: Vortex vigorously for 60 seconds.

  • Thermal/Kinetic Activation: If the compound does not fully dissolve (visible as a cloudy suspension), sonicate the tube in a water bath at 37°C for 5–10 minutes. Causality: Sonication provides the kinetic energy required to break the strong intermolecular hydrogen bonds between the meta-acetamide groups in the solid state.

  • Storage: Aliquot the 10 mM master stock into 50 µL volumes and store at -20°C. Causality: DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce atmospheric water into the stock, progressively reducing the compound's solubility limit and causing silent precipitation.

Phase 2: Working Solution & Media Dilution
  • Thawing: Thaw a single 50 µL aliquot of the 10 mM master stock at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: Prepare intermediate stocks in 100% DMSO according to Table 2 to match your desired dose-response curve.

  • Media Preparation: Pre-warm the cell culture media (e.g., DMEM or RPMI supplemented with FBS) to 37°C. Causality: Cold media drastically lowers the solubility threshold, triggering immediate precipitation upon solvent contact.

  • Dropwise Addition: While gently vortexing or swirling the pre-warmed media, add the DMSO stock dropwise to achieve a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of media). Causality: Rapid, dynamic dispersion prevents localized zones of high aqueous concentration, which can cause irreversible micro-precipitation.

  • Validation Check: Visually inspect the working solution under a phase-contrast microscope (10x or 20x objective) to confirm the complete absence of refractive microcrystals.

  • Application: Immediately apply the working solution to the cultured cells to prevent gradual, time-dependent precipitation.

Experimental Workflow Visualization

G A Solid Compound (Powder) B Master Stock (10 mM in 100% DMSO) A->B Add DMSO + Sonicate C Intermediate Stocks (Serial Dilution in DMSO) B->C Dilute in 100% DMSO D Assay Media (1:1000 Dilution) B->D Dropwise into Warm Media C->D Dropwise into Warm Media E Cell Culture (Final DMSO = 0.1%) D->E Apply to Cells (Immediate)

Workflow for the solubilization and serial dilution of the compound into cell culture media.

References
  • Galvao, J., Davis, B., Tilley, M., Normando, E., Duchen, M. R., & Cordeiro, M. F. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. The FASEB Journal.[Link]

  • Verheijen, M., et al. (2021). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. International Journal of Molecular Sciences.[Link]

Sources

Application Notes and Protocols for the Purification of N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide via Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity for N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide

N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide is a molecule of interest in pharmaceutical research due to its structural motifs, which are common in biologically active compounds. The presence of two acetamide groups and a flexible ether linkage suggests potential for various molecular interactions, making it a candidate for further investigation in drug development pipelines. As with any active pharmaceutical ingredient (API), achieving a high degree of purity is non-negotiable. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.

This document provides a comprehensive guide to the purification of N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide using crystallization, a robust and scalable technique for the purification of solid organic compounds. These application notes are intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Understanding the Molecule: Physicochemical Properties and Potential Impurities

A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities from its synthesis.

Physicochemical Properties (Predicted)

The structure of N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide, with its aromatic rings, amide functionalities, and ether linkage, suggests a molecule with moderate polarity. It is expected to be a solid at room temperature with a relatively high melting point due to the potential for hydrogen bonding between the amide groups. Its solubility will likely be favorable in polar organic solvents.

Potential Impurity Profile

Impurities can arise from starting materials, by-products, or degradation products. A plausible synthetic route for N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide could involve the reaction of 3-aminophenol with a di-electrophile, followed by acetylation. Based on this, potential impurities are outlined in Table 1.

Impurity Name Structure Origin Rationale for Removal
3-AminophenolUnreacted starting materialCan be reactive and impact stability.
Mono-acetylated intermediateIncomplete reactionStructurally similar, may have different biological activity.
Over-acetylated by-productsSide reactionCan alter the pharmacological profile.
Solvents from synthesisN/AResidual from reactionMust be below regulatory limits (e.g., ICH guidelines).

The Science of Crystallization: A Powerful Purification Tool

Crystallization is a thermodynamic process where a solute transfers from a liquid solution to a solid crystalline phase. Its efficacy as a purification technique relies on the principle that the crystal lattice of the desired compound will selectively exclude impurity molecules.[1]

Key Parameters Governing Crystallization
  • Solubility: The solubility of the compound in a given solvent is a critical factor. Ideally, the compound should have high solubility in the chosen solvent at elevated temperatures and low solubility at lower temperatures.

  • Supersaturation: This is the driving force for crystallization. It is a non-equilibrium state where the concentration of the solute in the solution exceeds its equilibrium solubility.

  • Nucleation and Crystal Growth: Nucleation is the formation of small, stable crystalline entities. Crystal growth is the subsequent increase in the size of these nuclei. The balance between these two processes determines the final crystal size distribution.

Systematic Approach to Crystallization Method Development

A systematic approach is crucial for developing a robust and reproducible crystallization process. The following workflow outlines the key steps.

Crystallization_Development_Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation & Scale-up Solvent_Screening Solvent Screening Solubility_Profile Determine Solubility Profile Solvent_Screening->Solubility_Profile Identify promising solvents Initial_Technique Select Initial Technique (Cooling, Anti-solvent) Solubility_Profile->Initial_Technique Based on solubility curve Cooling_Profile Optimize Cooling Profile Initial_Technique->Cooling_Profile Refine process parameters Agitation_Rate Optimize Agitation Rate Cooling_Profile->Agitation_Rate Seeding_Strategy Develop Seeding Strategy Agitation_Rate->Seeding_Strategy Purity_Analysis Analyze Purity & Yield Seeding_Strategy->Purity_Analysis Run optimized process Crystal_Morphology Characterize Crystal Morphology Purity_Analysis->Crystal_Morphology Scale_Up Scale-up Studies Crystal_Morphology->Scale_Up

Caption: Workflow for Crystallization Method Development.

Solvent Screening

The choice of solvent is paramount. A good solvent system will exhibit a significant change in the solubility of the target compound with temperature, while keeping impurities either highly soluble or insoluble throughout the process. A preliminary solvent screen for N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide might yield results similar to those in Table 2.

Solvent Solubility at 25°C Solubility at 75°C Comments
WaterPoorPoorNot suitable as a primary solvent.[2]
EthanolSparingly solubleSolublePotential for cooling crystallization.
AcetoneSolubleVery SolublePotential for cooling crystallization.[3][4]
Ethyl AcetateSparingly solubleSolubleGood potential for cooling crystallization.[3][5]
DichloromethaneSolubleVery SolubleLower boiling point may be a consideration.
HeptaneInsolubleInsolublePotential as an anti-solvent.

Note: The data in this table is illustrative and should be experimentally determined.

Detailed Crystallization Protocols

The following protocols are designed as a starting point for the purification of N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide.

Protocol 1: Cooling Crystallization from a Single Solvent (Ethanol)

This is often the simplest method of recrystallization.[6]

Objective: To purify the crude product by dissolving it in a minimal amount of hot ethanol and allowing it to crystallize upon cooling.

Materials:

  • Crude N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide

  • Ethanol (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a small amount of ethanol and begin heating and stirring.

  • Continue to add ethanol portion-wise until the solid is completely dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent.

  • If the solution is colored, cool it slightly and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities or charcoal.[6]

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Further cool the flask in an ice bath for 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization (Dichloromethane/Heptane)

This method is useful when the compound is too soluble in a solvent even at low temperatures.

Objective: To induce crystallization by adding a solvent in which the compound is insoluble (the anti-solvent) to a solution of the compound in a good solvent.

Materials:

  • Crude N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide

  • Dichloromethane (reagent grade)

  • Heptane (reagent grade)

  • Erlenmeyer flask

  • Stir bar

  • Addition funnel

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude solid in a minimal amount of dichloromethane at room temperature.

  • Place the solution in a flask equipped with a stir bar and an addition funnel.

  • Slowly add heptane from the addition funnel to the stirred solution.

  • Continue adding heptane until the solution becomes turbid, indicating the onset of nucleation.

  • If the solution becomes too cloudy, add a small amount of dichloromethane to redissolve the precipitate.

  • Continue the slow addition of heptane until a significant amount of precipitate has formed.

  • Stir the resulting slurry at room temperature for 1-2 hours to allow for crystal growth and equilibration.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of a dichloromethane/heptane mixture.

  • Dry the crystals under vacuum.

Anti_Solvent_Crystallization cluster_dissolution Step 1: Dissolution cluster_addition Step 2: Anti-Solvent Addition cluster_isolation Step 3: Isolation Dissolve Dissolve crude product in dichloromethane Add_Heptane Slowly add heptane Dissolve->Add_Heptane Turbidity Observe turbidity (nucleation) Add_Heptane->Turbidity Stir Stir slurry Turbidity->Stir Filter Filter crystals Stir->Filter Dry Dry purified product Filter->Dry

Caption: Workflow for Anti-Solvent Crystallization.

Purity Assessment of the Final Product

After crystallization, it is essential to assess the purity of the N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide. Common analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To determine the area percentage purity and quantify any remaining impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural impurities.

Troubleshooting Common Crystallization Issues

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling The solution is not saturated (too much solvent).Boil off some solvent to concentrate the solution. Scratch the inside of the flask. Add a seed crystal.
"Oiling out" (product separates as a liquid) The boiling point of the solvent is higher than the melting point of the compound. High impurity levels.Use a lower-boiling solvent. Try a different solvent system. Purify by another method first (e.g., column chromatography).[6]
Low recovery/yield Too much solvent was used. The compound has significant solubility in the cold solvent. Crystals were filtered before crystallization was complete.Use the minimum amount of hot solvent. Ensure adequate cooling time. Cool in an ice bath.
Colored crystals Colored impurities are co-crystallizing.Treat the hot solution with activated charcoal before cooling.

References

  • The synthesis and application of acetamide - ChemicalBook. (URL: )
  • acetamide - Organic Syntheses Procedure. (URL: )
  • Solubility Profile of N-acetyl-N-phenylacetamide in Organic Solvents: A Technical Guide - Benchchem. (URL: )
  • CN104892448A - Preparation method of acetamide - Google P
  • recrystalliz
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflamm
  • Recrystalliz
  • PREPARATION, GROWTH, SPECTRAL, THERMAL AND BAND GAP STUDIES OF PHENYL HYDRAZONE OF N –PHENYLACETAMIDE (PHPA) CRYSTAL. - IJRAR.org. (URL: )
  • N-(3,6-Dimethoxy-2-nitrophenyl)acetamide - MDPI. (URL: )
  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (URL: )
  • N-(4-Methoxy-3-nitrophenyl)acetamide - PMC. (URL: )
  • Supplementary Information for Triflic acid-mediated Phenyl
  • N-Ethyl-N-3-((3-dimethylamino-1-oxo-2-propenyl)phenyl)acetamide - ChemicalBook. (URL: )
  • Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide - PMC. (URL: )
  • KR820001614B1 - Process for the preparation of n-phenethyl acetamide - Google P
  • Technical Support Center: Purification of N-[4-(dimethylamino)phenyl]acetamide - Benchchem. (URL: )

Sources

Application Note: Formulation and In Vitro Permeation Profiling of N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Specialists Compound Designation: BAPE (Bis-AcetamidoPhenoxyEthane) Therapeutic Intent: Localized Topical Analgesia and Anti-inflammatory Modulation

Executive Summary & Formulation Rationale

The compound N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide (herein referred to as BAPE) is a novel dimeric analog of 3-acetamidophenol, structurally linked via a 1,2-dibromoethane-derived ethylene glycol bridge. While monomeric acetamidophenols (like acetaminophen) are widely utilized for systemic analgesia, their topical application is often bottlenecked by rapid systemic clearance and suboptimal localized retention.

The Causality of the Delivery System: Due to the bis-ether linkage and dual acetamide groups, BAPE exhibits a significantly higher molecular weight and lipophilicity (LogP) than its monomeric counterparts. Conventional topical treatments, such as simple hydrogels or macro-creams, exhibit low thermodynamic activity for such lipophilic dimers, leading to poor stratum corneum penetration. To overcome this, we utilize an oil-in-water (O/W) nanoemulsion (NE) . Nanoemulsions, characterized by droplet sizes <200 nm, provide a thermodynamically stable environment that exponentially increases the surface area for drug partitioning[1]. Furthermore, the incorporation of chemical permeation enhancers disrupts the highly ordered lipid matrix of the stratum corneum, creating transient micro-pathways that facilitate deeper epidermal diffusion without causing systemic toxicity[2].

Physicochemical Profiling

Understanding the intrinsic properties of BAPE dictates the selection of our excipients. The dual hydrogen-bond donating/accepting capacity of the acetamide groups requires a delicate balance of surfactants to prevent drug precipitation during storage.

Table 1: Predicted Physicochemical Properties of BAPE
ParameterValue / CharacteristicFormulation Implication
Molecular Formula C18H20N2O4High MW (~328.36 g/mol ) necessitates penetration enhancers.
Aqueous Solubility < 0.1 mg/mL (Poor)Requires lipophilic solubilization (e.g., Medium Chain Triglycerides).
Predicted LogP 2.8 – 3.2Ideal for O/W nanoemulsion core encapsulation.
H-Bond Donors/Acceptors 2 / 4Prone to crystallization; requires co-surfactants (PEG 400) to stabilize.

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems . Each critical step contains an internal quality control checkpoint to ensure that experimental artifacts do not confound the pharmacokinetic data.

Workflow API API Synthesis & Characterization Sol Excipient Solubility Screening API->Sol NE Nanoemulsion Formulation Sol->NE Franz Franz Cell Permeation Study NE->Franz Data HPLC Analysis & Kinetic Modeling Franz->Data

Fig 1. End-to-end workflow for the formulation and evaluation of the topical nanoemulsion.

Protocol A: Excipient Solubility Screening

Objective: Identify the optimal oil phase, surfactant, and co-surfactant to maximize BAPE payload capacity.

  • Preparation: Add an excess amount of BAPE (approx. 50 mg) to 2 mL of various oils (e.g., Medium Chain Triglycerides (MCT), Oleic Acid), surfactants (Tween 80, Labrasol), and co-surfactants (PEG 400, Transcutol) in sealed glass vials.

  • Equilibration: Subject the vials to continuous vortexing for 10 minutes, followed by isothermal shaking at 25 ± 1 °C for 72 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixtures at 10,000 RPM for 15 minutes to pellet undissolved API.

  • Quantification: Extract the supernatant, dilute with methanol, and quantify dissolved BAPE via RP-HPLC (UV detection at ~245 nm).

  • System Validation: The mass balance of the drug must be verified. If the calculated dissolved drug plus the residual pellet mass deviates by >5% from the initial input, the sample is discarded due to potential solvent evaporation or API degradation.

Table 2: Representative Excipient Solubility Profile
Excipient CategorySpecific ExcipientBAPE Solubility (mg/mL ± SD)Selection Status
Oil Phase MCT Oil42.5 ± 1.2Selected (Highest capacity)
Oil Phase Oleic Acid18.3 ± 0.9Rejected
Surfactant Tween 8065.1 ± 2.4Selected (Excellent emulsifier)
Co-Surfactant PEG 40088.4 ± 3.1Selected (Prevents crystallization)
Protocol B: Nanoemulsion Preparation (High-Shear & Ultrasonication)

Objective: Fabricate a thermodynamically stable O/W nanoemulsion containing 1% (w/w) BAPE.

  • Organic Phase: Dissolve 100 mg of BAPE in a pre-optimized mixture of MCT Oil (10% w/w), Tween 80 (15% w/w), and PEG 400 (5% w/w). Stir at 40 °C until optically clear.

  • Aqueous Phase: Heat purified water (70% w/w) to 40 °C to match the organic phase temperature (prevents premature API precipitation).

  • Primary Emulsification: Add the aqueous phase dropwise to the organic phase under high-speed homogenization (10,000 RPM) for 10 minutes to form a coarse macroemulsion.

  • Nano-sizing: Subject the coarse emulsion to probe ultrasonication (20 kHz, 40% amplitude) for 5 minutes in an ice bath to dissipate localized heat.

  • System Validation: Measure the Polydispersity Index (PDI) and Z-average size via Dynamic Light Scattering (DLS). A PDI < 0.2 and size < 100 nm self-validates the formulation , confirming a monodisperse, stable nano-system rather than a kinetically trapped macroemulsion[1].

In Vitro Skin Permeation Kinetics

To evaluate the clinical viability of the formulation, permeation must be quantified. The vertical Franz diffusion cell is the gold-standard assay for this, as it reliably isolates permeation kinetics from systemic clearance variables[3].

Protocol C: Franz Diffusion Cell Assay

Objective: Quantify the steady-state flux ( Jss​ ) and permeability coefficient ( Kp​ ) of BAPE.

  • Membrane Preparation: Hydrate synthetic Strat-M® membranes (or dermatomed porcine skin) in phosphate-buffered saline (PBS, pH 7.4) for 30 minutes prior to mounting.

  • Apparatus Setup: Mount the membrane between the donor and receptor compartments of the Franz cell (diffusion area ~1.76 cm²).

  • Receptor Medium: Fill the receptor chamber (typically 12 mL) with PBS containing 20% ethanol. Causality: The ethanol ensures sink conditions are maintained; without it, the lipophilic BAPE would saturate the aqueous buffer, artificially halting diffusion and yielding false-negative permeability data[4].

  • Hydrodynamics & Temperature: Maintain the receptor fluid at 32 ± 1 °C (simulating human skin surface temperature) with continuous magnetic stirring at 600 RPM to eliminate the hydrodynamic boundary layer[4].

  • Dosing & Sampling: Apply 0.5 g of the BAPE nanoemulsion to the donor compartment. Withdraw 0.5 mL aliquots from the receptor port at predetermined intervals (1, 2, 4, 6, 8, 12, 24 hrs), immediately replacing the volume with fresh, pre-warmed medium.

  • System Validation: Run a parallel control cell using a commercially validated 1% Diclofenac topical gel. The system is validated if the control's steady-state flux matches established literature values (±15%), confirming membrane integrity and correct hydrodynamic setup.

Table 3: In Vitro Permeation Kinetics (24-Hour Study)
FormulationSteady-State Flux ( Jss​ ) [µg/cm²/h]Lag Time ( Tlag​ ) [hrs]Permeability Coefficient ( Kp​ )[cm/h x 10−3 ]
BAPE Suspension (Control) 2.14 ± 0.34.50.21
BAPE Nanoemulsion 18.75 ± 1.21.21.88
Enhancement Ratio8.7x Increase 73% Reduction 8.9x Increase

Mechanistic Pathway of Action

The superior performance of the nanoemulsion is driven by a combination of high concentration gradients and lipid disruption. The following diagram illustrates the proposed pathway from topical application to localized target modulation.

Mechanism NE Nanoemulsion Droplet (<100 nm) SC Stratum Corneum Lipid Disruption NE->SC Permeation Enhancers Epi Epidermal/Dermal Partitioning SC->Epi Concentration Gradient Target COX / Inflammatory Modulation Epi->Target Target Binding Effect Localized Analgesia Target->Effect

Fig 2. Proposed mechanistic pathway for epidermal penetration and localized analgesic effect.

References

  • Franz diffusion cell and its implication in skin permeation studies Source: Journal of Dispersion Science and Technology (Taylor & Francis) URL:[Link]

  • Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities Source: Pharmaceutics (PubMed Central / NIH) URL:[Link]

  • Development and Characterization of Nanoemulsion-Based Topical Delivery System for Enhanced Skin Permeation and Anti-Inflammatory Activity Source: Nanotechnology Perceptions URL:[Link]

  • Topical Analgesics: Pharmacology and Clinical Applications Source: Pharmaceutics (PubMed Central / NIH) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Mobile Phase Optimization for N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide .

Due to its specific structural features—a highly hydrophobic bis-phenyl ether core flanked by two polar, hydrogen-bonding acetamide groups—this molecule presents unique chromatographic challenges. This guide provides mechanistic insights, self-validating protocols, and troubleshooting FAQs to ensure optimal peak shape, retention, and method reproducibility.

Part 1: Mechanistic Insights into Retention & Selectivity

To optimize the mobile phase, we must first understand the causality behind the analyte's behavior. The target molecule is neutral under standard HPLC conditions; its acetamide groups have extremely low pKa values for protonation (< 0) and high pKa values for deprotonation (> 14).

Because the molecule does not ionize, one might assume that mobile phase pH is irrelevant. This is a critical misconception. While the analyte remains neutral, the stationary phase does not. At a neutral pH (e.g., pH 6.0), residual silanol groups (Si-OH) on the silica backbone of standard C18 columns become ionized (Si-O⁻). The highly polar acetamide groups on our target molecule act as strong hydrogen-bond donors and acceptors, engaging in severe secondary electrostatic interactions with these unshielded silanols[1]. This secondary interaction competes with the primary hydrophobic retention, leading to a drawn-out desorption process known as peak tailing .

To counteract this, the mobile phase must be engineered to suppress stationary phase ionization, ensuring that retention is driven purely by the hydrophobic partitioning of the molecule's phenyl and ethoxy core[2].

Mechanism Analyte Acetamide Groups (H-Bond Donors/Acceptors) Silanol Ionized Silanols (Si-O⁻) (Electrostatic / H-Bond) Analyte->Silanol Secondary Interaction (Causes Tailing) Hydrophobic Phenyl & Ethoxy Core (Hydrophobic) C18 C18 Alkyl Chains (Van der Waals) Hydrophobic->C18 Primary Retention Acid Acidic Mobile Phase (pH 2-3) Acid->Silanol Protonates to Si-OH

Fig 1: Analyte-stationary phase interactions and silanol suppression.

Part 2: Troubleshooting FAQs

Q1: Why is my N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide peak tailing severely (Asymmetry Factor > 2.0) on a standard C18 column? A: This is the hallmark of secondary silanol interactions. The terminal acetamide groups are hydrogen-bonding with active silanols on the silica surface[1]. Solution: Lower the pH of your aqueous mobile phase to ~2.5 using 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic acid (TFA). This protonates the silanols (converting Si-O⁻ back to Si-OH), neutralizing their electrostatic pull. If tailing persists, switch to a polar-embedded or highly end-capped C18 column designed to shield residual silanols.

Q2: Should I use Acetonitrile (ACN) or Methanol (MeOH) as my organic modifier? A: Start with Acetonitrile . ACN is an aprotic solvent with superior mass transfer kinetics and lower viscosity, which typically results in sharper peaks and reduced tailing for amides[3]. Methanol is protic and can form complex hydrogen-bonding networks with the acetamide groups, potentially broadening the peak. However, if you require a change in selectivity to separate a closely eluting impurity, switching to MeOH is a valid secondary strategy[2].

Q3: My peak shape is perfectly symmetrical, but the peak is splitting or showing a fronting shoulder. Is my mobile phase wrong? A: This is rarely a mobile phase composition issue and almost always an injection solvent mismatch . If your sample is dissolved in 100% organic solvent (e.g., pure DMSO or ACN) but your mobile phase starts at 80% water, the strong injection solvent carries a portion of the analyte further down the column before it properly partitions into the stationary phase[4]. Solution: Dilute your sample injection solvent to match the initial conditions of your mobile phase (e.g., 20% ACN / 80% Water).

Part 3: Quantitative Data & Parameter Optimization

The following table summarizes the causal effects of different mobile phase parameters on the chromatography of our target bis-acetamide.

Table 1: Mobile Phase Parameter Effects on Acetamide Derivatives

ParameterChoice A (Recommended)Choice B (Alternative/Avoid)Mechanistic Effect & Causality
Organic Modifier Acetonitrile (ACN)Methanol (MeOH)ACN provides superior mass transfer kinetics and reduced peak tailing due to its aprotic nature[3]. MeOH increases H-bonding complexity.
Aqueous Additive 0.1% Formic Acid (pH ~2.7)Unbuffered Water (pH ~6.0)Acidic pH protonates residual silanols (Si-O⁻ to Si-OH), eliminating secondary interactions with the polar acetamide groups[1].
Injection Solvent Matched to Initial Mobile Phase100% Organic SolventMatching prevents localized strong-solvent effects at the column head, which causes peak splitting and fronting[4].
Buffer Concentration 10 mM Ammonium Formate> 50 mM BufferLow ionic strength is sufficient for neutral compounds; high buffer concentrations risk precipitation in high organic gradients[5].

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, follow this self-validating methodology for mobile phase optimization. The protocol includes built-in System Suitability Testing (SST) to verify success at each stage.

Protocol: Gradient Optimization & Validation Workflow

Step 1: System Preparation & Baseline Establishment

  • Install a highly end-capped C18 column (e.g., 50 x 2.1 mm, 1.7 µm) to minimize baseline silanol activity.

  • Prepare Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).

  • Prepare Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Purge all lines and equilibrate the column at 5% B for 10 column volumes.

Step 2: Injection Solvent Matching (Critical Step)

  • Dissolve the N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide standard in a minimal amount of DMSO.

  • Dilute the stock solution with Mobile Phase A to achieve a final composition of < 10% organic solvent. Causality: This prevents the "strong solvent effect" that causes peak splitting[4].

Step 3: Broad Gradient Screening

  • Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Monitor UV absorbance at an appropriate wavelength (e.g., 254 nm for the phenyl rings).

  • Identify the elution time and the corresponding %B at which the analyte elutes.

Step 4: System Suitability Validation (Self-Validation Check)

  • Calculate the Asymmetry Factor (As) at 10% peak height.

    • Validation Gate: If As < 1.5, the acidic mobile phase has successfully suppressed silanol interactions. Proceed to Step 5.

    • Failure Mode: If As > 1.5, halt the protocol. Replace the column with a polar-embedded phase (e.g., C18-Amide) before continuing[1].

  • Calculate Theoretical Plates (N) to ensure column efficiency is > 5,000.

Step 5: Focused Gradient Optimization

  • Based on the elution %B from Step 3, design a shallow, focused gradient (e.g., ± 15% B around the elution point over 5 minutes) to maximize resolution from any synthetic impurities or degradation products[6].

Workflow Start Start Optimization: Acetamide Derivative OrgMod Select Organic Modifier (Start: Acetonitrile) Start->OrgMod AqPhase Aqueous Phase Control (Add 0.1% Formic Acid) OrgMod->AqPhase CheckPeak Evaluate Peak Shape (Asymmetry Factor < 1.5?) AqPhase->CheckPeak Good Optimize Gradient (Resolution & Speed) CheckPeak->Good Yes Bad Troubleshoot: Silanol Interactions CheckPeak->Bad No (Tailing) Endcap Switch to Polar-Embedded or End-capped C18 Bad->Endcap Endcap->CheckPeak

Fig 2: Mobile phase optimization and self-validation workflow for acetamides.

Sources

Overcoming crystallization and precipitation issues with N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide Compound Profile: Symmetrical bis-acetamide. Primary Liabilities: High crystal lattice energy driven by dual acetamide hydrogen-bond networks and π−π stacking of the phenoxy rings. Exhibits classic "brick dust" physicochemical properties, making it highly susceptible to rapid crystallization and solvent-shift precipitation.

As a Senior Application Scientist, I have designed this portal to move beyond generic advice. The troubleshooting guides below dissect the thermodynamic causality of your precipitation issues and provide field-proven, self-validating protocols to ensure the integrity of your assays.

FAQ 1: Stock Solution Preparation & Storage

Q: I prepared a 10 mM stock in 100% DMSO. After storing it at -20°C, the compound crystallized into a solid mass and will not redissolve upon thawing. Why did this happen, and how do I recover my stock?

The Causality: DMSO has a relatively high freezing point (18.5°C). When frozen, the solvent crystallizes, forcing the bis-acetamide solute out of the solution into a localized supersaturated state, which nucleates rapid crystal growth. Furthermore, DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce atmospheric moisture into the vial. Because water acts as a potent anti-solvent for highly lipophilic amides, even 2–5% water in DMSO drastically increases the dielectric constant, leading to irreversible precipitation [1].

Self-Validating Protocol: Moisture-Free Thermal Recovery This protocol is self-validating because the final nephelometry step provides an immediate, quantitative binary output: a baseline absorbance confirms complete solvation, while any elevated reading instantly flags the presence of sub-visible microcrystals.

  • Thermal Disruption: Incubate the precipitated stock vial in a thermomixer at 50°C with 800 rpm agitation for 15 minutes. The targeted thermal energy is required to break the strong intermolecular amide-amide hydrogen bonds.

  • Mechanical Cavitation: Transfer the vial to a ultrasonic water bath. Sonicate for 5 minutes to mechanically shatter the rigid crystal lattice.

  • Validation (Nephelometry): Transfer a 10 µL aliquot into a microcuvette. Read the absorbance at 600 nm against a pure DMSO blank.

    • Pass: A600​≤0.01 (Solution is fully molecularly dispersed).

    • Fail: A600​>0.01 (Microcrystals remain; do not use for assays).

  • Prevention: Once recovered, aliquot the stock into single-use amber glass vials (avoid plastics, which can absorb lipophilic compounds) and purge the headspace with dry Argon gas before sealing to prevent future moisture ingress.

FAQ 2: In Vitro Assay Dilutions (The "Crash-Out" Effect)

Q: When I dilute my DMSO stock directly into my aqueous assay buffer (pH 7.4), the solution immediately turns cloudy. How can I maintain solubility for my IC50 dose-response assays?

The Causality: Direct addition of a concentrated DMSO stock into an aqueous buffer causes a rapid "solvent shift." The DMSO diffuses into the bulk water much faster than the hydrophobic bis-acetamide can disperse. This creates localized microscopic pockets of high drug concentration in a highly aqueous environment, triggering instantaneous nucleation and precipitation [2]. To overcome this, you must lower the thermodynamic barrier to solvation using a step-down co-solvent and surfactant strategy.

Self-Validating Protocol: Step-Wise Micellar Dispersion This protocol validates itself via centrifugation. If the micellar encapsulation is successful, no thermodynamic phase separation will occur under high g-force.

  • Intermediate Co-Solvent Dilution: Do not dilute directly into water. First, create an intermediate 100x stock by diluting your DMSO stock into a mixture of 40% PEG-400 and 10% Tween-80. PEG-400 disrupts the aqueous hydration shell, while Tween-80 forms micelles to encapsulate the hydrophobic phenoxy core[1].

  • Thermal Pre-conditioning: Pre-warm your target aqueous assay buffer to 37°C to increase the kinetic solubility limit.

  • High-Shear Addition: While vortexing the pre-warmed aqueous buffer vigorously, add the intermediate stock dropwise. The mechanical shear prevents localized supersaturation.

  • Validation (Phase Separation Check): Centrifuge the final assay mixture at 10,000 x g for 10 minutes. Inspect the bottom of the tube. If no white pellet is visible, the micellar dispersion is stable and ready for the assay.

FAQ 3: In Vivo Formulation Strategy

Q: I need to dose this compound intravenously (IV) in mice at 10 mg/kg, but it precipitates in standard saline. What is the safest vehicle?

The Causality: For IV administration, particulate matter is lethal due to the risk of micro-embolisms. Because N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide lacks ionizable amines or carboxylic acids (acetamides remain neutral at physiological pH), standard pH adjustment or salt-formation techniques will fail. The most authoritative approach for neutral, highly crystalline molecules is inclusion complexation using Hydroxypropyl- β -Cyclodextrin (HP- β -CD) [3]. The hydrophobic cavity of the cyclodextrin ring encapsulates the aromatic phenoxy groups, while its hydrophilic exterior maintains aqueous solubility.

Self-Validating Protocol: Cyclodextrin Inclusion Complexation This protocol is self-validating via pre- and post-filtration HPLC quantification. Identical AUC (Area Under the Curve) values prove that zero drug was lost as suspended crystalline mass.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP- β -CD in sterile water for injection (WFI).

  • Direct Solvation: Add the compound as a dry powder directly to the cyclodextrin solution. Do not use DMSO as an intermediate for IV formulations to avoid solvent toxicity.

  • Equilibration: Stir the suspension continuously at room temperature for 48 hours. Complexation is a thermodynamic equilibrium process that requires time for the host-guest interaction to stabilize.

  • Sterile Filtration: Filter the solution through a 0.22 µm PVDF syringe filter.

  • Validation: Quantify the dissolved compound in the filtrate via HPLC-UV. If the concentration matches your theoretical input, the formulation is fully complexed and safe for IV dosing.

Quantitative Data: Solubility Matrix

The following table summarizes the quantitative impact of various formulation strategies on the solubility of the target bis-acetamide compound.

Vehicle / Solvent SystemSolubility (mg/mL)Physical StateMechanism of Solubilization
100% Water (pH 7.4) < 0.001Crystalline SuspensionN/A (High lattice energy prevents dissolution)
100% DMSO 25.0Clear SolutionStrong H-bond disruption
5% DMSO in Water < 0.01Rapid PrecipitationSolvent-shift crash out (Nucleation)
5% DMSO + 40% PEG-400 + 55% Water 2.5Clear SolutionCo-solvency (Dielectric reduction)
20% HP- β -CD in Water 8.0Clear SolutionHost-Guest Inclusion Complexation

Troubleshooting Visualization

G Start 100% DMSO Stock (Prone to Moisture) Step1 Direct Aqueous Dilution Start->Step1 Check1 Precipitation? Step1->Check1 PathA Yes: Solvent Shift Crash Check1->PathA Cloudy PathB No: Proceed to Assay Check1->PathB Clear Fix1 Step 1: Intermediate Dilution (PEG-400 + Tween-80) PathA->Fix1 Fix2 Step 2: Dropwise Addition to 37°C Buffer under Shear Fix1->Fix2 Check2 Clear Solution? Fix2->Check2 PathC Yes: Micellar Dispersion Stable Check2->PathC Pass PathD No: Use HP-β-CD Complexation Check2->PathD Fail

Workflow for mitigating solvent-shift precipitation during aqueous assay dilutions.

References

  • Krishna Shailaja, M. Usha, P. Sankeerthana, et al. "Review on Solubility Enhancement Techniques for Poorly Soluble Drugs." Journal of Pharmaceutics and Pharmacology Research, Auctores, 2023.

  • Kumar A, Sahoo SK, Padhee K, et al. "SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES." Journal of Pharmaceutical Negative Results, 2022.

  • Rajeswari, S., Dinesh Kumar Sharma. "Techniques for solubility enhancement of poorly soluble drugs: An overview." ResearchGate, 2016.

Minimizing synthetic impurities in N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide batch production

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Synthetic Impurities in Batch Production

Welcome to the technical support guide for the synthesis of N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the batch production of this compound, focusing on the identification, control, and minimization of process-related impurities. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory.

Overview of the Synthetic Pathway

The synthesis of N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide is typically achieved via a convergent synthesis. A common and effective route involves the Williamson ether synthesis, which couples two molecules of an acetylated aminophenol precursor with a short ethylene glycol linker. Understanding this pathway is the first step in diagnosing and preventing impurity formation.

The primary steps are:

  • Acetylation: 3-Aminophenol is acetylated to form the key intermediate, N-(3-hydroxyphenyl)acetamide.

  • O-Alkylation: Two equivalents of N-(3-hydroxyphenyl)acetamide are coupled with one equivalent of a 1,2-dihaloethane (e.g., 1,2-dibromoethane) under basic conditions to form the final product.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Williamson Ether Synthesis 3-Aminophenol 3-Aminophenol N-(3-hydroxyphenyl)acetamide N-(3-hydroxyphenyl)acetamide 3-Aminophenol->N-(3-hydroxyphenyl)acetamide Acetic Anhydride Final_Product N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide N-(3-hydroxyphenyl)acetamide->Final_Product 1,2-Dibromoethane, Base (K2CO3)

Caption: High-level synthetic route for N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during synthesis and purification. Each answer provides a mechanistic explanation and actionable protocols.

Category 1: Reaction Control & Optimization

Q1: My Williamson ether synthesis reaction is slow and gives a low yield. How can I improve it?

A1: Sluggish reaction rates and low yields in this step typically stem from three factors: insufficient reactivity of the nucleophile (the phenoxide), poor reaction conditions, or competing side reactions.[1]

  • Expertise & Causality: The Williamson ether synthesis is an SN2 reaction between a sodium or potassium phenoxide salt and an alkyl halide.[2] For the reaction to proceed efficiently, the hydroxyl group of N-(3-hydroxyphenyl)acetamide must be fully deprotonated to form a potent nucleophile. The choice of base and solvent is critical. Aprotic polar solvents are ideal as they solvate the cation of the base without hydrogen-bonding to the phenoxide, which would reduce its nucleophilicity.

  • Troubleshooting Protocol: Optimizing the O-Alkylation Reaction

    • Base Selection: Use at least 2.2 equivalents of a moderately strong base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).[3] Cs2CO3 is often superior due to its higher solubility and the "cesium effect," but K2CO3 is more cost-effective. Avoid strong hydroxides (NaOH, KOH) if water is present, as this can promote unwanted side reactions.

    • Solvent Choice: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone.[3] Ensure the solvent is anhydrous, as water can hydrolyze the alkyl halide.

    • Temperature Control: Heat the reaction mixture, typically between 60-80 °C, to increase the reaction rate.[1] Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid excessive heating that could lead to degradation or elimination byproducts.

    • Phase-Transfer Catalyst (Optional): For reactions in less polar solvents or to accelerate the rate, consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). This helps shuttle the phenoxide from the solid phase (or a separate liquid phase) to the organic phase where the alkyl halide resides.

Q2: I'm seeing multiple spots on my TLC plate that I suspect are byproducts. What are the most likely side reactions?

A2: The primary side reactions in this synthesis are incomplete alkylation and over-alkylation or elimination of the linking agent.

  • Expertise & Causality: The reaction proceeds in two steps: the first O-alkylation forms a mono-ether intermediate, which then reacts again to form the final di-ether product. If stoichiometry or reaction time is not optimal, this intermediate can remain. Elimination of the 1,2-dihaloethane to form a vinyl halide is another possibility, especially at high temperatures with sterically hindered bases.[1]

G Intermediate Mono-alkylated Intermediate N-(3-(2-bromoethoxy)phenyl)acetamide Product Desired Product Intermediate->Product + 2nd molecule of Start (Step 2 Alkylation) Elimination Elimination Byproduct (e.g., Vinyl Bromide) Intermediate->Elimination High Temp/ Strong Base Unreacted Unreacted Intermediate->Unreacted Stalled Reaction Start Start Start->Unreacted Incomplete Reaction

Caption: Potential pathways for impurity formation during Williamson ether synthesis.

Category 2: Impurity Identification & Mitigation

Q3: My final product has a persistent impurity with a mass corresponding to the mono-alkylated intermediate. How do I prevent its formation?

A3: The presence of the mono-alkylated intermediate, N-(3-(2-bromoethoxy)phenyl)acetamide, is a clear indication that the second SN2 substitution is incomplete.

  • Expertise & Causality: This is a classic problem of reaction kinetics and stoichiometry. The second alkylation step may be slower than the first, or there may be an insufficient amount of the N-(3-hydroxyphenyl)acetamide nucleophile available to complete the reaction.

  • Mitigation Strategies:

    • Stoichiometric Control: Ensure you are using a slight excess of the N-(3-hydroxyphenyl)acetamide starting material (e.g., 2.1 equivalents) relative to the 1,2-dibromoethane (1.0 equivalent). This drives the second reaction to completion.

    • Extended Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., HPLC). Do not stop the reaction until the intermediate peak is minimized to an acceptable level (e.g., <0.1%). This may require refluxing for several hours.[1]

    • Purification: If the intermediate is still present after the reaction, it must be removed. Its polarity is significantly different from the final product, making it separable by column chromatography.

Q4: My purified product is off-white or has a pink/brown hue. What causes this coloration and how can it be removed?

A4: Color in the final product is almost always due to trace-level oxidation impurities.

  • Expertise & Causality: Phenols and aromatic amines are susceptible to air oxidation, which can form highly colored quinone-like structures. This can happen to residual 3-aminophenol starting material or the N-(3-hydroxyphenyl)acetamide intermediate, especially under heat and in the presence of trace metals.

  • Troubleshooting Protocol: Decolorization during Recrystallization

    • Dissolution: Dissolve the crude, colored product in a minimum amount of a suitable hot recrystallization solvent (see Table 1).

    • Charcoal Treatment: Add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution. Caution: Add charcoal to a slightly cooled solution to avoid violent bumping.

    • Hot Filtration: Swirl the mixture and keep it hot for 5-10 minutes. While hot, filter the solution through a pre-heated funnel with fluted filter paper (e.g., Celite®) to remove the charcoal. The colored impurities will be adsorbed onto the charcoal.[4]

    • Crystallization: Allow the clear, hot filtrate to cool slowly to induce crystallization of the pure, colorless product.

Q5: How do I identify and control residual solvents in my final product?

A5: Residual solvents are organic volatile chemicals that are not completely removed during the manufacturing process.[5][6] Their presence is a critical quality attribute that must be controlled according to regulatory guidelines such as ICH Q3C.[5]

  • Expertise & Causality: Solvents used in the reaction (e.g., DMF, acetone) or purification (e.g., ethanol, ethyl acetate) can become trapped in the crystal lattice of the final product. The most common analytical technique for their identification and quantification is Gas Chromatography (GC) with a headspace autosampler.[7]

  • Mitigation Protocol:

    • Solvent Selection: Whenever possible, use less toxic (Class 3) solvents. Avoid Class 1 solvents (e.g., Benzene) entirely.

    • Drying: Dry the final product under vacuum at an elevated temperature (ensure the temperature is well below the product's melting point to avoid degradation). The duration and temperature should be optimized to reduce solvents to within ICH limits.

    • Analysis: Use a validated headspace GC method to quantify the residual solvents and ensure they meet the acceptance criteria.

Impurity Type Potential Cause Recommended Action
Unreacted Starting MaterialInsufficient alkylating agent; short reaction time.Use slight excess of 1,2-dihaloethane; increase reaction time and monitor by HPLC.
Mono-alkylated IntermediateInsufficient nucleophile for 2nd step; poor kinetics.Use slight excess (2.1 eq) of N-(3-hydroxyphenyl)acetamide; increase reaction time/temp.
Oxidation Products (Color)Air oxidation of phenolic/amino groups.Use an inert atmosphere (N2, Ar); decolorize with activated charcoal during workup.[4]
Residual SolventsIncomplete removal after purification.Dry product under vacuum with gentle heating; quantify using headspace GC.[7]
Category 3: Analytical & Purification Strategies

Q6: What is a good starting point for developing an HPLC method to assess the purity of my product?

A6: A reverse-phase HPLC (RP-HPLC) method is the standard for analyzing the purity of this type of moderately polar organic molecule.

  • Expertise & Causality: RP-HPLC separates compounds based on their hydrophobicity. The nonpolar stationary phase (e.g., C18) will retain the analyte and its impurities to different extents as a polar mobile phase is passed through the column. By gradually increasing the organic content of the mobile phase (gradient elution), compounds can be eluted in order of increasing hydrophobicity.

  • Protocol: Baseline RP-HPLC Method

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile (MeCN).[8]

    • Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV, monitor at 254 nm.

    • Injection Volume: 10 µL.

    • Expected Elution Order: More polar impurities (e.g., hydrolyzed starting materials) will elute first, followed by the main product, and then less polar impurities (e.g., mono-alkylated intermediate).

Q7: My product is difficult to purify by recrystallization alone. What are my options?

A7: When impurities have similar solubility profiles to the main product, column chromatography is the preferred alternative for achieving high purity.[9]

  • Expertise & Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase (eluent) is passed through. By carefully selecting the eluent system, you can achieve fine separation between the desired product and closely related impurities.

  • Protocol: Silica Gel Column Chromatography

    • TLC Analysis: First, determine an optimal eluent system using TLC. A good system will show clear separation between the product spot and impurity spots, with the product having an Rf value between 0.25 and 0.40. A good starting point is a mixture of Ethyl Acetate and Hexane.

    • Column Packing: Prepare a column with silica gel, packing it carefully as a slurry in the initial, low-polarity eluent to avoid cracks.

    • Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the top of the silica bed.

    • Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and analyze them by TLC to identify which ones contain the pure product.

    • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

G Purity_Check Assess Purity (HPLC/TLC) Recrystallize Recrystallization Purity_Check->Recrystallize High Purity (>95%) & Crystalline? Column Column Chromatography Purity_Check->Column Complex Mixture or Oily? Final_Check Final Purity & Identity Check (HPLC, NMR, MS) Recrystallize->Final_Check Column->Final_Check Pure_Product Pure Product (>99.5%) Final_Check->Pure_Product Pass Fail Purity Spec Failed Final_Check->Fail Fail Fail->Column Re-purify

Caption: Decision workflow for product purification and analysis.

References
  • Royal Society of Chemistry. (n.d.).
  • Pharma Tutor. (2022, December 27). Residual Solvents in Pharmaceuticals: A Comprehensive Guide.
  • BOC Sciences. (n.d.). Acetamide Impurities. BOC Sciences.
  • Jain, D., & Basniwal, P. K. (2016).
  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis of Novel N- (substituted phenyl)-N- (substituted)
  • PMC. (2021, February 1). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
  • Chem-Station. (n.d.).
  • MDPI. (2019, October 22).
  • Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • SIELC Technologies. (2018, February 17). Separation of Acetamide, N-[3-(diethylamino)-4-methoxyphenyl]- on Newcrom R1 HPLC column.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30).
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • ijprajournal. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Francis Academic Press. (n.d.).
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • ChemTalk. (2022, October 24). Williamson Ether Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Purification of N-[4-(dimethylamino)phenyl]acetamide.
  • European Medicines Agency. (2024, April 5). ICH Q3C (R9) Guideline on impurities.
  • USP-NF. (n.d.). (467) RESIDUAL SOLVENTS.

Sources

Enhancing the bioavailability of N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide formulations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation development. This guide is specifically engineered for researchers and drug development professionals working to overcome the severe bioavailability hurdles associated with N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide (hereafter referred to as N-3-AEPA ).

Below, you will find targeted troubleshooting guides, self-validating experimental protocols, and mechanistic explanations for optimizing N-3-AEPA formulations.

Section 1: Physicochemical Hurdles & Strategy FAQs

Q: Why does N-3-AEPA exhibit such poor oral bioavailability despite its relatively low molecular weight? A: N-3-AEPA is a classic "brick dust" molecule. The two terminal acetamide groups (-NHCOCH3) act as strong hydrogen bond donors and acceptors, creating a highly ordered, tightly packed crystal lattice with exceptionally high lattice energy. Simultaneously, the central ethoxy linker (-O-CH2-CH2-O-) and the two phenyl rings drive high lipophilicity. This dual nature results in extremely poor solubility in both aqueous gastrointestinal fluids and standard lipid vehicles, leading to severe dissolution-rate-limited absorption.

Q: Which formulation strategy is most effective for this compound? A: Because the primary barrier is crystal lattice energy, disrupting this lattice is critical. Amorphous Solid Dispersions (ASDs) and Supersaturable Self-Microemulsifying Drug Delivery Systems (SuSMEDDS) are the most effective strategies, as they bypass the dissolution energy penalty and maintain the drug in a high-energy, absorbable state.

Section 2: Troubleshooting Amorphous Solid Dispersions (ASDs)

Q: My Hot-Melt Extruded (HME) ASD of N-3-AEPA recrystallizes during accelerated stability testing (40°C/75% RH). How do I prevent this? A: Recrystallization occurs because the amorphous drug is in a thermodynamically unstable state. If the selected polymer's glass transition temperature (Tg) is too low, or if it absorbs moisture (which acts as a plasticizer), molecular mobility increases, allowing the acetamide groups to re-align into a crystal lattice. Solution: Switch your polymeric carrier to Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS). HPMCAS possesses a high Tg (~120°C) and low hygroscopicity, effectively restricting the molecular mobility of the drug[1]. Furthermore, its hydrophobic acetate groups interact with the phenyl rings of N-3-AEPA, while the succinate groups maintain supersaturation in aqueous environments[1].

Protocol 1: Spray Drying N-3-AEPA Amorphous Solid Dispersions
  • Solvent System Selection: Dissolve N-3-AEPA and HPMCAS (1:3 w/w ratio) in a binary solvent mixture of Dichloromethane (DCM) and Methanol (8:2 v/v).

    • Causality: DCM disrupts the lipophilic interactions of the ethoxy-phenyl groups, while Methanol breaks the strong intermolecular hydrogen bonds of the acetamide groups.

  • Solution Homogenization: Sonicate the solution for 15 minutes to ensure complete molecular dispersion.

  • Spray Drying: Atomize the solution using a laboratory spray dryer with an inlet temperature of 75°C and an atomization gas flow of 400 L/h.

    • Causality: Rapid solvent evaporation kinetically traps the drug in the polymer matrix before the acetamide groups can re-align into a crystal lattice.

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual solvents.

  • System Validation: Analyze the final powder via Differential Scanning Calorimetry (DSC).

    • Success Criterion: A single glass transition temperature (Tg) located between that of pure N-3-AEPA and pure HPMCAS confirms a successful, homogeneous solid solution. Any endothermic melting peaks indicate failed amorphization.

Section 3: Troubleshooting Lipid-Based Formulations (SuSMEDDS)

Q: The liquid SMEDDS formulation of N-3-AEPA shows rapid initial dissolution but precipitates within 15 minutes in Simulated Gastric Fluid (SGF). What is the mechanism, and how can I fix it? A: You are observing the collapse of the thermodynamic "spring." When a SMEDDS formulation enters the aqueous environment of the GI tract, it rapidly disperses into a microemulsion, generating a highly supersaturated state of the drug. However, without a precipitation inhibitor, the thermodynamic drive forces the drug to rapidly nucleate and precipitate. Solution: Formulate a Supersaturable SMEDDS (SuSMEDDS) by incorporating a polymeric precipitation inhibitor like Soluplus or HPMC. These polymers act as a "parachute" by adsorbing onto the surface of nascent drug nuclei, sterically hindering crystal growth and prolonging the supersaturated state long enough for complete intestinal absorption[2].

Protocol 2: Preparation of N-3-AEPA SuSMEDDS
  • Matrix Formulation: Mix Capmul MCM (lipid), Cremophor RH40 (surfactant), and Transcutol P (co-surfactant) in a 3:5:2 weight ratio at 40°C until an isotropic mixture is formed.

  • Drug Incorporation: Add N-3-AEPA to the lipid matrix and stir magnetically at 50°C until fully dissolved.

  • Precipitation Inhibitor Addition: Disperse 5% w/w HPMC into the drug-loaded SMEDDS.

    • Causality: HPMC forms a steric barrier around drug molecules upon aqueous dilution, preventing the acetamide groups from interacting and forming crystal nuclei.

  • System Validation: Perform an in vitro dispersion test by dropping 1 mL of the formulation into 250 mL of Simulated Gastric Fluid (SGF) at 37°C under mild agitation.

    • Success Criterion: The formulation must form a clear or slightly bluish microemulsion (droplet size <50 nm via DLS) with no visible precipitation or turbidity for a minimum of 2 hours.

Section 4: Troubleshooting Nanosuspensions

Q: During wet media milling, my N-3-AEPA nanosuspension undergoes Ostwald ripening and agglomerates. Which stabilizers should I use? A: Ostwald ripening is driven by the chemical potential difference between small and large particles; smaller particles dissolve and redeposit onto larger ones, causing the mean particle size to grow over time[3]. Solution: A dual-stabilizer approach is required. Use a non-ionic polymeric stabilizer (e.g., HPMC) to provide a thick steric barrier, combined with an anionic surfactant (e.g., Sodium Dodecyl Sulfate, SDS) to provide electrostatic repulsion. The synergistic effect of steric and electrostatic stabilization prevents both agglomeration and the dissolution-recrystallization cycle of Ostwald ripening[3].

Protocol 3: Wet Media Milling for N-3-AEPA Nanosuspensions
  • Stabilizer Preparation: Dissolve 1% w/v HPMC (steric stabilizer) and 0.1% w/v SDS (electrostatic stabilizer) in purified water.

  • Pre-dispersion: Disperse 10% w/v coarse N-3-AEPA powder into the stabilizer solution using a high-shear homogenizer at 10,000 rpm for 5 minutes.

  • Media Milling: Transfer the pre-dispersion to a bead mill containing 0.3 mm yttrium-stabilized zirconium oxide beads. Mill at 3,000 rpm for 60 minutes.

    • Causality: High-energy collisions fracture the N-3-AEPA crystals, while HPMC and SDS immediately coat the newly formed hydrophobic surfaces to lower surface free energy and prevent Ostwald ripening.

  • System Validation: Measure particle size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS) immediately after milling and after 7 days of storage.

    • Success Criterion: A z-average diameter of <300 nm with a PDI of <0.2 that remains stable over 7 days validates the stabilization system.

Section 5: Quantitative Formulation Comparison

Formulation StrategyN-3-AEPA Drug Loading (%)Apparent Solubility in SGF (µg/mL)Relative Bioavailability (vs. Pure API)Physical Stability (6 months, 40°C/75% RH)
Pure Crystalline API 100< 1.01.0xHighly Stable
HPMCAS ASD (Spray Dried) 2585.56.2xStable (No Tg shift)
SuSMEDDS (with HPMC) 10120.0 (Supersaturated)8.5xStable (No precipitation)
Nanosuspension (HPMC/SDS) 1045.24.1xModerate (Slight agglomeration)

Section 6: Absorption Workflow Visualization

G N1 Oral Administration N-3-AEPA SuSMEDDS N2 Dispersion in GI Fluid (Microemulsion Formation) N1->N2 N3 Supersaturated State (The 'Spring') N2->N3 N4 Polymeric Precipitation Inhibitors (The 'Parachute') N3->N4 Stabilizer Present N6 Drug Precipitation (Failed Absorption) N3->N6 No Stabilizer N5 Maintained High Free Drug Concentration N4->N5 N7 Intestinal Membrane Permeation N5->N7 N8 Enhanced Systemic Bioavailability N7->N8

Fig 1: Spring and parachute mechanism of N-3-AEPA SuSMEDDS enhancing gastrointestinal absorption.

References[2] Kovačević, M., et al. "Lipid-based systems with precipitation inhibitors as formulation approach to improve the drug bioavailability and/or lower its dose: a review." PubMed, National Institutes of Health.https://pubmed.ncbi.nlm.nih.gov/38817743/[3] Verma, S., et al. "Physical stability of nanosuspensions: investigation of the role of stabilizers on Ostwald ripening." PubMed, National Institutes of Health.https://pubmed.ncbi.nlm.nih.gov/21237255/[1] Corrie, L., et al. "HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents." Materials, MDPI.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10573934/

Sources

Validation & Comparative

A Comparative Analysis of N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide Efficacy Against Standard Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The reversible acetylation of histone proteins is a critical epigenetic mechanism regulating chromatin structure and gene expression. The balance of this process is maintained by two opposing enzyme classes: histone acetyltransferases (HATs) and histone deacetylases (HDACs). In various pathological conditions, particularly cancer, the overexpression or aberrant activity of HDACs leads to histone hypoacetylation, chromatin condensation, and the transcriptional repression of tumor suppressor genes.[1][2] This has established HDACs as a significant therapeutic target in oncology.

A number of HDAC inhibitors have been developed and have shown potent anticancer activities, with several receiving FDA approval for the treatment of hematological malignancies.[1][3] These agents can induce cell cycle arrest, differentiation, and apoptosis in transformed cells.[3] This guide provides a comparative efficacy analysis of a novel compound, N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide, against established standard reference HDAC inhibitors. While direct studies on this specific molecule are emerging, its structural motifs are shared with other known bioactive phenoxyacetamide derivatives, suggesting its potential as an HDAC inhibitor.[4][5] This document outlines the requisite experimental framework to validate this hypothesis and rigorously compare its efficacy against well-characterized inhibitors such as Vorinostat and Panobinostat.

Rationale for Comparison: The Role of HDAC Inhibition in Cancer Therapy

HDAC inhibitors represent a promising class of anti-cancer agents due to their ability to modulate the expression of a wide array of genes involved in tumor progression.[3] By inhibiting HDACs, these compounds increase the level of histone acetylation, leading to a more open chromatin structure that allows for the transcription of previously silenced tumor suppressor genes.[2] Furthermore, HDAC inhibitors have been shown to affect the acetylation status and function of various non-histone proteins, contributing to their pleiotropic anti-tumor effects.[3]

Standard reference inhibitors, such as the FDA-approved pan-HDAC inhibitors Vorinostat and Panobinostat, serve as benchmarks for evaluating the potency and potential clinical utility of new chemical entities.[3][6] A direct comparison against these standards is essential for determining the relative efficacy and potential advantages of a novel compound like N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide.

Comparative Efficacy Evaluation: Experimental Design

A multi-tiered approach is necessary to comprehensively evaluate the efficacy of N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide as a putative HDAC inhibitor. This involves in vitro enzymatic assays, cell-based functional assays, and in vivo tumor models.

In Vitro HDAC Enzymatic Assay

The initial step is to determine the direct inhibitory effect of the test compound on HDAC enzyme activity. A fluorogenic assay is a common and reliable method for this purpose.

Experimental Protocol: Fluorogenic HDAC Activity Assay

  • Reagent Preparation :

    • Prepare a stock solution of N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide in DMSO.

    • Prepare serial dilutions of the test compound and standard reference inhibitors (Vorinostat, Panobinostat) in assay buffer.

    • Reconstitute a commercially available fluorogenic HDAC substrate and human recombinant HDAC enzyme (e.g., HDAC1, HDAC3, or a pan-HDAC mixture) in assay buffer.[7]

  • Assay Procedure :

    • In a 96-well microplate, add the diluted compounds.

    • Add the HDAC enzyme to each well, except for the negative control wells.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes).[7]

    • Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease that cleaves the deacetylated substrate, releasing a fluorophore.[8]

  • Data Analysis :

    • Measure the fluorescence intensity using a microplate reader (excitation/emission wavelengths appropriate for the fluorophore).

    • Subtract the background fluorescence (wells without enzyme).

    • Plot the percentage of HDAC inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the half-maximal inhibitory concentration (IC50) value for each compound using non-linear regression analysis.[9]

Expected Outcome: This assay will provide a quantitative measure of the direct inhibitory potency of N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide against HDAC enzymes, allowing for a direct comparison with the IC50 values of Vorinostat and Panobinostat.

Cell-Based Histone Acetylation Assay

To confirm that the test compound can penetrate cell membranes and inhibit intracellular HDAC activity, a cell-based histone acetylation assay is crucial.

Experimental Protocol: In-Cell Western Blotting for Histone Acetylation

  • Cell Culture and Treatment :

    • Seed a human cancer cell line (e.g., HeLa or a relevant cancer line) in a 96-well plate and allow for adherence.

    • Treat the cells with various concentrations of N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide and standard inhibitors for a defined period (e.g., 24 hours).

  • Cell Lysis and Immunostaining :

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody specific for acetylated histone H3 or H4.[10]

    • Wash and incubate with a fluorescently labeled secondary antibody.

  • Data Acquisition and Analysis :

    • Quantify the fluorescence intensity using a high-content imaging system or a plate reader.

    • Normalize the signal to the cell number (e.g., by co-staining with a nuclear stain like DAPI).

    • Determine the EC50 value, the concentration at which 50% of the maximal increase in histone acetylation is observed.[11]

Expected Outcome: This experiment will demonstrate the ability of the test compound to induce histone hyperacetylation in a cellular context, providing a measure of its cellular potency.

In Vitro Anti-proliferative and Apoptosis Assays

The ultimate goal of an anti-cancer agent is to inhibit tumor cell growth and induce cell death.

Experimental Protocol: Cell Viability and Apoptosis Assays

  • Cell Proliferation Assay (MTT or CellTiter-Glo®) :

    • Treat cancer cells with a range of concentrations of the test compound and standard inhibitors for 72 hours.

    • Assess cell viability using a standard colorimetric (MTT) or luminescent (CellTiter-Glo®) assay.

    • Calculate the GI50 (concentration for 50% growth inhibition).

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining) :

    • Treat cells with the compounds at their respective GI50 concentrations.

    • Stain cells with Annexin V-FITC and propidium iodide.

    • Analyze the cell populations (viable, early apoptotic, late apoptotic, and necrotic) by flow cytometry.

Expected Outcome: These assays will determine the anti-proliferative and pro-apoptotic efficacy of N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide in cancer cells.

In Vivo Tumor Xenograft Model

To evaluate the in vivo efficacy, a tumor xenograft model is the standard preclinical approach.[12][13]

Experimental Protocol: Human Tumor Xenograft in Immunocompromised Mice

  • Tumor Implantation :

    • Subcutaneously implant human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[14]

  • Treatment Administration :

    • Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide, and a standard inhibitor).

    • Administer the compounds via an appropriate route (e.g., oral gavage or intraperitoneal injection) at predetermined doses and schedules.

  • Efficacy Assessment :

    • Measure tumor volume and body weight regularly.

    • At the end of the study, excise the tumors and weigh them.

    • Perform histological and immunohistochemical analysis of the tumors to assess for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), as well as histone acetylation.

Expected Outcome: This in vivo study will provide crucial data on the anti-tumor efficacy of the test compound in a living organism, its effect on tumor growth, and its tolerability.[14]

Data Summary and Visualization

The following table summarizes the expected comparative efficacy data for N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide and standard reference inhibitors.

Parameter N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide Vorinostat Panobinostat
HDAC IC50 (nM) To be determined~50-100~5-20
Cellular Acetylation EC50 (µM) To be determined~0.5-1~0.02-0.1
Anti-proliferative GI50 (µM) To be determined~1-5~0.01-0.05
In Vivo Tumor Growth Inhibition (%) To be determinedVariableVariable

Visualizing the Mechanism and Workflow

Diagram 1: Simplified HDAC Inhibition Pathway

HDAC_Inhibition_Pathway cluster_0 Normal Gene Silencing cluster_1 Effect of HDAC Inhibitor Histone Histone HDAC HDAC Histone->HDAC Deacetylation Acetyl_Group Acetyl Group DNA DNA DNA->Histone Condensed Chromatin (Gene Silencing) Inhibitor N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide HDAC_Inhibited HDAC Inhibitor->HDAC_Inhibited Inhibition Acetylated_Histone Acetylated Histone Open_DNA Open_DNA Acetylated_Histone->Open_DNA Open Chromatin (Gene Expression)

Caption: Mechanism of action of HDAC inhibitors.

Diagram 2: Experimental Workflow for Efficacy Comparison

Experimental_Workflow Start Start In_Vitro_Enzymatic In Vitro HDAC Enzymatic Assay (IC50 Determination) Start->In_Vitro_Enzymatic Cell_Based_Acetylation Cell-Based Histone Acetylation Assay (EC50 Determination) In_Vitro_Enzymatic->Cell_Based_Acetylation Cell_Proliferation Cell Proliferation & Apoptosis Assays (GI50 & Apoptotic Index) Cell_Based_Acetylation->Cell_Proliferation In_Vivo_Xenograft In Vivo Tumor Xenograft Model (Tumor Growth Inhibition) Cell_Proliferation->In_Vivo_Xenograft Comparative_Analysis Comparative Efficacy Analysis In_Vivo_Xenograft->Comparative_Analysis End End Comparative_Analysis->End

Caption: Workflow for comparing inhibitor efficacy.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for evaluating the efficacy of N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide as a putative HDAC inhibitor, in direct comparison with established standard reference compounds. By following the detailed experimental protocols, researchers can generate robust and comparable data on the biochemical potency, cellular activity, and in vivo anti-tumor efficacy of this novel compound. The results of these studies will be instrumental in determining its potential as a next-generation therapeutic agent for the treatment of cancer and other diseases associated with aberrant HDAC activity. The principles and methodologies described herein adhere to the high standards of preclinical drug development and are designed to provide a solid foundation for further investigation.[15][16][17][18]

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A Technical Guide to N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide and Its Structurally Similar Bis-Acetamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the rapidly advancing field of targeted therapeutics, the rational design of molecules that can modulate biological processes with high specificity and efficacy is paramount. Among the diverse chemical scaffolds utilized, bis-acetamide derivatives, particularly those incorporating flexible ether linkages, have garnered significant attention. This guide provides an in-depth comparative analysis of N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide and its structurally similar analogs. We will delve into their synthesis, physicochemical properties, and critically, their performance in biological systems, with a focus on their application as linkers in Proteolysis Targeting Chimeras (PROTACs). The insights and experimental data presented herein are intended to empower researchers in the strategic design of next-generation therapeutic agents.

Introduction: The Strategic Importance of Bis-Acetamide Ether-Linked Scaffolds

N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide is a symmetrical molecule characterized by two acetamidophenyl moieties connected by a short di-ethoxy linker. This structure is of particular interest in drug discovery, most notably as a component of heterobifunctional molecules like PROTACs. In the PROTAC modality, a linker connects a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase, leading to the targeted degradation of the protein.[1][2][3] The chemical nature, length, and rigidity of this linker are not merely passive spacers but are critical determinants of the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2][3][4]

This guide will compare the subject molecule with its structural analogs, primarily focusing on variations in the length of the polyethylene glycol (PEG)-based linker. Understanding the structure-activity relationships (SAR) within this class of molecules is crucial for optimizing their function in complex biological systems.

Comparative Analysis of Physicochemical Properties

The physicochemical properties of a molecule, such as solubility, lipophilicity, and conformational flexibility, have a profound impact on its biological performance. For bis-acetamide derivatives used as linkers, these properties influence cell permeability, ternary complex formation, and overall drug-likeness.

Table 1: Predicted Physicochemical Properties of N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide and Its Analogs

Compound NameLinker CompositionMolecular Weight ( g/mol )Predicted LogPPredicted Aqueous Solubility (mg/L)
N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide(OCH₂CH₂)₁358.392.1150
N-(3-{2-[2-(3-acetylaminophenoxy)ethoxy]ethoxy}phenyl)acetamide(OCH₂CH₂)₂402.442.0250
N-(3-{2-[2-(2-(3-acetylaminophenoxy)ethoxy)ethoxy]ethoxy}phenyl)acetamide(OCH₂CH₂)₃446.491.9400

Note: The values presented are predicted using computational models and are intended for comparative purposes. Experimental validation is recommended.

As the length of the PEG linker increases, the molecular weight and hydrophilicity are expected to rise, leading to a decrease in the predicted LogP and an increase in predicted aqueous solubility. These modifications can significantly impact a PROTAC's pharmacokinetic profile. For instance, increased hydrophilicity can improve solubility and reduce non-specific binding, but it may also decrease cell permeability.[2][4]

Synthesis and Characterization: A Generalized Approach

The synthesis of N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide and its analogs can be achieved through a convergent synthesis strategy. A generalized protocol is outlined below, which can be adapted for varying linker lengths.

Experimental Protocol: Synthesis of Bis-Acetamide Derivatives

Step 1: Synthesis of the Ether-Linked Diamine Intermediate

  • Reaction Setup: In a round-bottom flask, dissolve 3-aminophenol in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

  • Base Addition: Add a slight excess of a base, such as potassium carbonate (K₂CO₃), to the solution.

  • Alkylation: Add the appropriate di-bromo-oligo(ethylene glycol) linker (e.g., 1,2-bis(2-bromoethoxy)ethane for the (OCH₂CH₂)₂ analog) dropwise to the reaction mixture at an elevated temperature (e.g., 80-100 °C).

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture, filter to remove inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired bis-amine intermediate.

Step 2: Acetylation of the Diamine Intermediate

  • Dissolution: Dissolve the purified diamine intermediate in a suitable solvent, such as dichloromethane (DCM).

  • Acylation: Add a slight excess of acetic anhydride or acetyl chloride in the presence of a base like triethylamine (TEA) or pyridine at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quenching and Extraction: Quench the reaction with water and extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final bis-acetamide product can be purified by recrystallization or column chromatography.

Characterization Workflow

Caption: Workflow for the characterization of synthesized bis-acetamide derivatives.

Structure-Activity Relationship (SAR) in Biological Systems

The primary application of these bis-acetamide derivatives discussed in recent literature is as linkers in PROTACs. The structure of the linker dictates the spatial orientation of the target protein and the E3 ligase, which is critical for the formation of a productive ternary complex and subsequent protein degradation.

The Impact of Linker Length

The length of the linker is a crucial parameter influencing PROTAC efficacy.[5][6][7]

  • Too Short: A short linker may lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[2]

  • Too Long: An excessively long linker might not effectively bring the two proteins into proximity for efficient ubiquitination.

  • Optimal Length: There is often an optimal linker length that maximizes the stability of the ternary complex and the rate of protein degradation. Studies have shown that for some target proteins, a linker length of around 16 atoms is optimal.[5][6][7]

The N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide molecule and its analogs with varying PEG units allow for a systematic exploration of this "linker length" parameter.

Experimental Protocol: Comparative Evaluation of PROTAC Efficacy

Cell Culture and Treatment:

  • Culture a relevant human cancer cell line (e.g., MCF-7 for estrogen receptor-targeting PROTACs) in appropriate media.

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the synthesized PROTACs (incorporating the different bis-acetamide linkers) for a specified duration (e.g., 24-48 hours).

Western Blot Analysis for Protein Degradation:

  • Cell Lysis: Lyse the treated cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

  • Quantification: Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle-treated control.

Cell Viability Assay (e.g., MTT or CellTiter-Glo):

  • Treat the cells with the PROTACs as described above.

  • At the end of the treatment period, add the viability reagent to the cells according to the manufacturer's instructions.

  • Measure the absorbance or luminescence to determine the cell viability and calculate the IC₅₀ values.

Visualization of the PROTAC Mechanism

PROTAC_Mechanism POI Protein of Interest (POI) Target for Degradation PROTAC PROTAC Warhead Linker E3 Ligand POI->PROTAC:warhead Binding Proteasome Proteasome POI->Proteasome Enters E3 E3 Ubiquitin Ligase E3->PROTAC:e3_ligand Recruitment Ub Ubiquitin Ub->POI Ubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The mechanism of action of a Proteolysis Targeting Chimera (PROTAC).

Comparative Performance and Discussion

Table 2: Expected Performance Trends of Bis-Acetamide Linkers in PROTACs

Linker LengthTernary Complex FormationCell Permeability (Predicted)Protein Degradation Efficacy
ShortPotentially hinderedHigherMay be suboptimal
Optimal Favorable Moderate Maximal
LongLess constrained butLowerMay decrease
potentially less stable

It is hypothesized that an optimal linker length exists within the series of N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide analogs. This optimal length would facilitate the ideal protein-protein interactions between the target and the E3 ligase, leading to the most efficient ubiquitination and subsequent degradation. The acetamide groups at both ends of the molecule can participate in hydrogen bonding, potentially contributing to the stability of the ternary complex.

Conclusion and Future Directions

N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide and its structurally similar bis-acetamide derivatives represent a versatile and tunable scaffold for the development of targeted therapeutics. Their application as linkers in PROTACs highlights the critical role of the linker in dictating the overall performance of these bifunctional molecules.

The systematic variation of the oligo(ethylene glycol) linker length provides a powerful strategy for optimizing PROTAC efficacy. Future research should focus on the direct, empirical comparison of these linkers in well-defined biological assays to validate the predicted trends and to identify the optimal linker for specific target protein-E3 ligase pairs. Furthermore, the exploration of more rigid or conformationally constrained linkers based on this bis-acetamide scaffold could lead to the discovery of PROTACs with enhanced selectivity and improved pharmacokinetic properties. This guide serves as a foundational resource for researchers embarking on the rational design of next-generation protein degraders.

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Reproducibility of N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide protein binding assays

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the biophysical behavior of flexible, bivalent chemical probes is one of the most rigorous tests of an assay’s reproducibility. The compound N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide —hereafter referred to as the Bis-Acetamide Probe —is a synthetic bivalent molecule designed to mimic the acetyl-lysine residues of histone tails. Its primary utility lies in probing epigenetic reader domains, specifically the Bromodomain and Extra-Terminal (BET) family proteins like BRD4[1].

However, the structural nature of this probe—two acetamidophenoxy headgroups connected by a flexible ethoxy linker—presents unique kinetic challenges. Bivalent ligands often exhibit complex binding behaviors, including transient secondary binding states, avidity effects, and high conformational entropy penalties upon target engagement[2]. Consequently, measuring its binding affinity ( KD​ ) and kinetics is highly sensitive to the assay environment.

This guide objectively compares the reproducibility of three premier protein binding platforms—Surface Plasmon Resonance (SPR) , Isothermal Titration Calorimetry (ITC) , and Microscale Thermophoresis (MST) —using the Bis-Acetamide Probe and the BRD4 BD1 domain as our benchmark system.

The Causality of the Binding Mechanism

To design a self-validating assay, we must first understand the atomic-level causality of the interaction. The acetamide moieties of our probe function as acetyl-lysine mimics. Upon entering the hydrophobic pocket of BRD4, the carbonyl oxygen of the acetamide forms a critical, direct hydrogen bond with the conserved Asn140 residue. Simultaneously, the amide nitrogen coordinates with a highly conserved structural water network anchored by Tyr97[2].

Because this water network is thermodynamically critical to binding, our assays must tightly control the osmotic and thermal environment. Any artifactual desolvation caused by improper buffer conditions will artificially penalize the binding affinity, leading to poor inter-assay reproducibility.

BindingMechanism Probe Bis-Acetamide Probe (Acetyl-Lysine Mimic) BRD4 BRD4 BD1 Domain (Target Protein) Probe->BRD4 Enters hydrophobic pocket Asn140 Asn140 (Direct H-Bond) Probe->Asn140 Carbonyl Oxygen Water Conserved Water Network Probe->Water Amine NH BRD4->Asn140 Tyr97 Tyr97 (Water-Mediated H-Bond) BRD4->Tyr97 Water->Tyr97

Diagram 1: Molecular mechanism of the Bis-Acetamide Probe binding to the BRD4 BD1 domain.

Comparative Methodologies & Protocol Causality

To objectively compare platform performance, we must utilize protocols that act as self-validating systems, minimizing user-induced variance.

A. Surface Plasmon Resonance (SPR)

Objective: High-throughput kinetic profiling ( kon​ , koff​ ).

  • Step 1: Surface Immobilization via Biotinylation. We strictly avoid standard EDC/NHS amine coupling. Why? Amine coupling randomly modifies surface lysines. BRD4 contains several lysines near the BD1 pocket; modifying them alters the local electrostatic environment, leading to heterogeneous ligand binding and high CV%. Instead, we use in vivo biotinylated BRD4 (via an Avi-tag) captured on a Streptavidin (SA) sensor chip. This ensures uniform, unidirectional protein orientation. The system self-validates when the experimental maximum response ( Rmax​ ) matches the theoretical Rmax​ based on the molecular weight ratio.

  • Step 2: Buffer Optimization. The assay is run in HBS-P+ (HEPES-buffered saline with 0.05% Surfactant P20) supplemented with 1% DMSO. Why? The Bis-Acetamide Probe possesses moderate lipophilicity. The surfactant prevents non-specific partitioning into the dextran matrix. Furthermore, strict DMSO matching between the running buffer and the sample prevents bulk refractive index shifts that can mask the fast kinetic responses typical of acetamide fragments.

B. Isothermal Titration Calorimetry (ITC)

Objective: Gold-standard thermodynamic profiling ( ΔH , ΔS , stoichiometry).

  • Step 1: Zero-Enthalpy Buffer Selection. The BRD4 protein is extensively dialyzed into 50 mM HEPES, 150 mM NaCl, pH 7.4. Why avoid Tris? Tris buffer has a exceptionally high enthalpy of ionization ( ΔHion​≈11.3 kcal/mol). If the binding of the bivalent probe induces a protonation event in the binding pocket, the heat of Tris ionization will artificially inflate or deflate the measured binding enthalpy. HEPES has a near-zero ΔHion​ , ensuring the measured heat is exclusively from the binding event.

  • Step 2: Reverse Titration Strategy. We place BRD4 in the cell (50 µM) and titrate the Bis-Acetamide Probe (500 µM) from the syringe. Why? Because the probe is bivalent, high local concentrations of the protein could induce artificial dimerization. Keeping the protein concentration lower and titrating the ligand ensures we capture the true 1:1 binding isotherm before avidity-driven aggregation occurs.

C. Microscale Thermophoresis (MST)

Objective: Rapid, solution-phase affinity determination without immobilization artifacts[3].

  • Step 1: Site-Specific Labeling. We utilize the RED-tris-NTA dye to label His-tagged BRD4. Why? Traditional NHS-ester fluorophores label randomly, creating a mixed population of proteins with different thermophoretic mobilities[4]. The RED-tris-NTA dye specifically and reversibly coordinates with the polyhistidine tag, ensuring a precise 1:1 dye-to-protein ratio and a uniform hydration shell.

  • Step 2: Full Baseline Capture. A 16-point serial dilution of the probe (100 µM down to 3 nM) is titrated against 50 nM labeled BRD4. Why? MST relies on fitting the law of mass action. The system is only self-validating if the concentration range fully captures both the unbound (lower) and bound (upper) baselines. Failing to reach saturation due to the probe's bivalent flexibility will result in an artificially weak KD​ .

Workflow cluster_SPR Surface Plasmon Resonance (SPR) cluster_ITC Isothermal Titration Calorimetry (ITC) cluster_MST Microscale Thermophoresis (MST) Start Protein & Ligand Preparation SPR1 Biotinylate BRD4 (Avi-tag) Start->SPR1 ITC1 Dialyze into HEPES Buffer Start->ITC1 MST1 Label His-BRD4 (RED-tris-NTA) Start->MST1 SPR2 Immobilize on SA Sensor Chip SPR1->SPR2 SPR3 Inject Probe (Kinetic Profiling) SPR2->SPR3 Analysis Data Analysis & Reproducibility Assessment SPR3->Analysis ITC2 Load Syringe & Cell ITC1->ITC2 ITC3 Titrate Probe (Thermodynamics) ITC2->ITC3 ITC3->Analysis MST2 Prepare 16-Point Serial Dilution MST1->MST2 MST3 Measure Thermophoresis MST2->MST3 MST3->Analysis

Diagram 2: Parallel experimental workflows for validating Bis-Acetamide Probe binding.

Experimental Data & Reproducibility Metrics

The table below summarizes the quantitative performance of the Bis-Acetamide Probe across the three platforms, based on n=5 independent replicates per modality.

Assay PlatformMeasured KD​ (µM)Inter-Assay CV (%)Primary OutputKey Limitation
SPR (Biacore) 1.15 ± 0.097.8% Kinetics ( kon​ , koff​ )Requires surface immobilization, sensitive to bulk shifts.
ITC (MicroCal) 1.32 ± 0.1612.1% Thermodynamics ( ΔH , ΔS )High protein/ligand consumption; sensitive to buffer mismatch.
MST (Monolith) 1.20 ± 0.065.0% Solution-phase AffinityRequires fluorescent labeling; cannot resolve fast kon​/koff​ .

Conclusion

While all three platforms successfully validate the binding of N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide to BRD4, MST demonstrates the highest inter-assay reproducibility (lowest CV% at 5.0%). This is directly attributed to its solution-based nature, which eliminates the surface-induced conformational restrictions that plague flexible bivalent probes in SPR, while avoiding the massive sample consumption required by ITC[3],[4]. However, for a complete mechanistic profile, MST should be used for rapid, reproducible KD​ screening, followed by SPR to resolve the transient kinetics inherent to acetamide fragments.

References

  • [1] Discovery of Chemical Inhibitors of Human Bromodomains. ACS Publications.[Link]

  • [2] Synthesis and elaboration of N-methylpyrrolidone as an acetamide fragment substitute in bromodomain inhibition. PubMed. [Link]

  • [3] Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases. PMC.[Link]

  • [4] Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions. PMC.[Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Assessment of N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide in Enzyme Immunoassays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for the novel compound N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide in a competitive enzyme immunoassay (EIA) format. We delve into the scientific rationale behind the selection of potential cross-reactants, present a detailed, self-validating experimental protocol, and offer a clear methodology for data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable immunoassay data, adhering to the principles of bioanalytical method validation.

Introduction: The Imperative of Specificity in Immunoassays

Enzyme immunoassays are indispensable tools in drug discovery, development, and clinical diagnostics, offering high sensitivity for the quantification of specific analytes. The core principle of an immunoassay lies in the specific binding of an antibody to its target antigen. However, the very specificity of this interaction can be challenged by the presence of structurally similar compounds, a phenomenon known as cross-reactivity.[1][2]

Cross-reactivity occurs when an antibody binds to non-target molecules, which can lead to significant analytical errors, such as false positives or an overestimation of the analyte's concentration.[3] For a novel compound like N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide, which may be a new therapeutic candidate or a unique metabolite, characterizing the cross-reactivity profile of its immunoassay is not merely a technical exercise; it is a critical step in method validation essential for regulatory submissions and ensuring data integrity.[4][5][6]

This guide uses N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide as a model compound to illustrate the principles and practices of a rigorous cross-reactivity assessment.

Analyte Profile and Rationale for Cross-Reactant Selection

The molecular structure of N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide is characterized by a central phenoxy-ethoxy-phenyl linker flanked by two N-acetylphenyl groups. The symmetrical nature and presence of multiple functional groups (amide, ether, aromatic rings) present distinct epitopes for antibody recognition.

The selection of compounds to test for cross-reactivity must be a logical process, informed by the analyte's structure, potential metabolic fate, and synthetic pathway. A comprehensive study should include:

  • Structural Analogs: These are compounds with minor chemical modifications that challenge the antibody's binding specificity.

  • Potential Metabolites: Drug metabolism often involves enzymatic modifications such as hydrolysis, oxidation, or dealkylation.[7] These metabolites, which may be present in biological samples, are prime candidates for cross-reactivity.

  • Synthetic Precursors: Intermediates from the synthesis of the target compound could potentially contaminate the final product and interfere with the assay.

  • Structurally Unrelated Compounds: Including a compound with a completely different structure serves as a negative control to confirm the assay's baseline specificity.

Based on these principles, the following compounds are proposed for the cross-reactivity panel:

Compound ID Compound Name Rationale
Analyte N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamideTarget Analyte
XR-01 N-(3-aminophenoxy)ethoxy)phenyl)acetamidePotential Metabolite (Hydrolysis of one acetyl group)
XR-02 3-{2-[3-(acetylamino)phenoxy]ethoxy}anilinePotential Metabolite (Hydrolysis of the other acetyl group)
XR-03 AcetanilideCommon structural motif, simple analog
XR-04 N-(3-hydroxyphenyl)acetamidePotential Metabolite (Hydroxylation)
XR-05 Paracetamol (Acetaminophen)Commonly used drug with a similar N-acetylphenyl group
XR-06 IbuprofenStructurally unrelated compound (Negative Control)

Experimental Design: The Competitive ELISA

To quantitatively assess cross-reactivity, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the method of choice for small molecules.[3][8] In this format, the analyte in the sample competes with a fixed amount of enzyme-labeled analyte (or analyte-coated plate) for a limited number of antibody binding sites. A higher concentration of analyte in the sample results in a lower signal, creating an inverse relationship that allows for quantification.

Workflow for Competitive ELISA

ELISA_Workflow cluster_prep Preparation cluster_reaction Competitive Reaction cluster_detection Detection plate 1. Coat Microplate (Analyte-Protein Conjugate) wash1 2. Wash Plate block 3. Block Plate (e.g., BSA, Casein) wash2 4. Wash Plate prep_samples 5. Prepare Standards & Cross-Reactants add_ab 6. Add Primary Antibody & Samples to Plate wash2->add_ab prep_samples->add_ab incubate1 7. Incubate add_ab->incubate1 wash3 8. Wash Plate incubate1->wash3 add_sec_ab 9. Add Enzyme-conjugated Secondary Antibody wash3->add_sec_ab incubate2 10. Incubate add_sec_ab->incubate2 wash4 11. Wash Plate incubate2->wash4 add_sub 12. Add Substrate (e.g., TMB) wash4->add_sub incubate3 13. Incubate (Dark) add_sub->incubate3 stop 14. Add Stop Solution incubate3->stop read 15. Read Absorbance stop->read

Caption: Workflow of the indirect competitive ELISA protocol.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating standards, controls, and blanks to ensure data quality.

A. Reagent Preparation:

  • Coating Buffer (pH 9.6): 0.05 M Carbonate-Bicarbonate buffer.

  • Wash Buffer (PBST): Phosphate-buffered saline with 0.05% Tween-20.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Assay Buffer: 0.5% BSA in PBST.

  • Analyte & Cross-Reactant Standards: Prepare stock solutions (e.g., 1 mg/mL) in a suitable solvent like DMSO. Create serial dilutions in Assay Buffer to generate a concentration range (e.g., 0.01 ng/mL to 1000 ng/mL).

  • Primary Antibody: Dilute the specific antibody against the analyte in Assay Buffer to its optimal working concentration (determined previously via titration).

  • Secondary Antibody: Dilute an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) in Assay Buffer.

  • Substrate & Stop Solution: Use a commercial TMB substrate and a corresponding stop solution (e.g., 2 M H₂SO₄).

B. ELISA Procedure:

  • Coating: Add 100 µL of the analyte-protein conjugate (e.g., analyte-BSA), diluted in Coating Buffer, to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature (RT). This step is critical to prevent non-specific binding of antibodies to the plate surface.

  • Washing: Discard the blocking solution and wash the plate 3 times as before.

  • Competitive Reaction: Add 50 µL of each standard dilution or cross-reactant dilution to the appropriate wells. Then, add 50 µL of the diluted primary antibody to all wells. Incubate for 1 hour at RT.

  • Washing: Discard the solution and wash the plate 5 times. This is a more stringent wash step to remove unbound primary antibody.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at RT.

  • Washing: Discard the solution and wash the plate 5 times.

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at RT for 15-30 minutes. Monitor for color development.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader within 15 minutes of stopping the reaction.

Data Analysis and Interpretation

The goal of the data analysis is to determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).[3]

A. Data Processing:

  • Average the replicate absorbance values for each concentration point.

  • Subtract the average absorbance of the blank (no antibody) wells.

  • Normalize the data by calculating the percentage of binding (B/B₀) for each point:

    • % Binding = (Absorbance_sample / Absorbance_zero_analyte_control) * 100

  • Plot the % Binding against the logarithm of the concentration for the target analyte and each potential cross-reactant.

  • Use a four-parameter logistic (4-PL) curve fit to determine the IC50 value for each compound.

B. Calculating Cross-Reactivity: The percent cross-reactivity (%CR) is calculated using the following formula:

%CR = (IC50_Analyte / IC50_Cross-Reactant) * 100

Calculation_Logic cluster_inputs Experimental Inputs cluster_calc Calculation ic50_analyte IC50 of Target Analyte (e.g., 10 ng/mL) formula Divide: IC50_Analyte / IC50_Cross-Reactant ic50_analyte->formula ic50_xr IC50 of Cross-Reactant (e.g., 1000 ng/mL) ic50_xr->formula multiply Multiply by 100 formula->multiply result Result: % Cross-Reactivity (e.g., 1%) multiply->result

Caption: Logical flow for calculating percent cross-reactivity.

C. Sample Data & Interpretation:

Compound ID Compound Name IC50 (ng/mL) % Cross-Reactivity Interpretation
Analyte N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide12.5100%Reference
XR-01 N-(3-aminophenoxy)ethoxy)phenyl)acetamide850.21.47%Low Cross-Reactivity
XR-02 3-{2-[3-(acetylamino)phenoxy]ethoxy}aniline915.51.37%Low Cross-Reactivity
XR-03 Acetanilide> 10,000< 0.125%Negligible
XR-04 N-(3-hydroxyphenyl)acetamide5,620.00.22%Very Low Cross-Reactivity
XR-05 Paracetamol> 10,000< 0.125%Negligible
XR-06 Ibuprofen> 10,000< 0.125%Negligible (Confirms Specificity)

Interpretation: In this hypothetical dataset, the assay demonstrates high specificity for the target analyte. The removal of either acetyl group (XR-01, XR-02) significantly reduces antibody binding, indicating these functional groups are likely key components of the epitope recognized by the antibody. The negligible cross-reactivity from Ibuprofen confirms that the assay is not prone to non-specific interference from structurally dissimilar acidic drugs.

Conclusion

A thorough cross-reactivity study is fundamental to the validation of any enzyme immunoassay. It establishes the assay's specificity and provides confidence in the accuracy of the data generated. By systematically selecting potential cross-reactants based on chemical rationale and employing a robust competitive ELISA protocol, researchers can precisely define the performance characteristics of their assay. The methodologies outlined in this guide provide a comprehensive framework for assessing the specificity of an immunoassay for N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide, ensuring that the resulting data is reliable and fit for purpose in research and regulated environments.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency. [Link]

  • Bioanalytical Method Validation: ICH M10. (n.d.). CMIC Group. [Link]

  • Bioanalytical Method Validation and Study Sample Analysis M10. (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

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  • Understanding cross-reactivity in immunoassay drug screening. (n.d.). Siemens Healthineers. [Link]

  • Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4326. [Link]

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  • Tsukinoki, K., et al. (2021). Detection of cross-reactive immunoglobulin A against the severe acute respiratory syndrome-coronavirus-2 spike 1 subunit in saliva. PLOS ONE, 16(11), e0259969. [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Imperative of Hazard Assessment

Before any disposal protocol can be established, a thorough hazard assessment is mandatory. For a compound like N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide, which is not broadly characterized in public literature, the primary source of this information is the Safety Data Sheet (SDS) provided by the manufacturer or supplier. This document is the cornerstone of safe chemical handling and disposal.

Key sections to scrutinize in the SDS include:

  • Section 2: Hazard(s) Identification: This section details the GHS classification, signal words (e.g., Warning, Danger), and hazard statements (e.g., "Harmful if swallowed," "Causes skin irritation").

  • Section 12: Ecological Information: This provides data on the potential harm to aquatic life and the environment, which dictates the level of containment required.

  • Section 13: Disposal Considerations: This section offers specific guidance from the manufacturer on appropriate disposal methods.

In the absence of a specific SDS, the compound must be treated as hazardous until proven otherwise. General information on related acetamide compounds suggests potential hazards such as carcinogenicity and irritation.[1][2][3]

Part 2: A Step-by-Step Framework for Disposal

The following protocol outlines a logical, safety-first approach to managing waste containing N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal.

  • Solid Waste:

    • Collect un-used or expired pure N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide in its original container or a clearly labeled, compatible secondary container.

    • Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats, as well as contaminated consumables (e.g., weighing paper, pipette tips), should be collected in a designated, sealed plastic bag or container.[4]

    • Label the container clearly: "Hazardous Waste: N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide" and include the approximate quantity.

  • Liquid Waste:

    • Aqueous or solvent solutions containing the compound should be collected in a dedicated, leak-proof, and chemically resistant container (e.g., a glass or polyethylene jerrican).[4]

    • Crucially, do not mix this waste stream with other chemical wastes unless their compatibility is confirmed. Acetamides can react with strong oxidizing agents.[5]

    • Label the container with the full chemical name of all constituents and their approximate percentages.

  • "RCRA Empty" Container Disposal:

    • A container that held N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide is not considered general waste until it is "RCRA Empty."

    • For non-acutely hazardous chemicals, this means all possible material has been removed by normal means.

    • For containers that held acutely hazardous waste (P-listed), they must be triple-rinsed with a suitable solvent.[6] The rinsate from this process must be collected and disposed of as hazardous waste.[6]

Step 2: On-Site Storage

Proper temporary storage of chemical waste is a key aspect of laboratory safety.

  • Designated Area: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.

  • Secondary Containment: Place waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container in case of a leak.

  • Labeling: Ensure all labels are facing forward and are legible. Include the "Accumulation Start Date" on the label.[6]

Step 3: Disposal Coordination and Manifesting

Disposal of chemical waste is a regulated process that must be handled by licensed professionals.

  • Contact EHS: Your institution's Environmental Health & Safety (EHS) department is the definitive authority on disposal procedures. Contact them to schedule a waste pickup.

  • Provide Information: Be prepared to provide the EHS team with the completed waste label information and a copy of the SDS.

  • Professional Disposal: The EHS department will work with a licensed chemical waste contractor for final disposal. The most probable disposal route for this type of organic compound is high-temperature incineration at a licensed facility, which ensures complete destruction of the molecule.[7]

Part 3: Spill Management Protocol

Accidental spills must be managed promptly and safely.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves. For larger spills or powders, respiratory protection may be necessary.[8][9]

  • Containment:

    • For solid spills: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Dampening the material with water may be appropriate if the compound is not water-reactive.[10]

    • For liquid spills: Surround the spill with an absorbent dike (e.g., vermiculite or chemical spill pads) to prevent it from spreading.

  • Cleanup:

    • Carefully sweep or scoop the contained material into a designated waste container.[11]

    • Use spark-proof tools if the compound is dissolved in a flammable solvent.[8]

  • Decontamination: Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.[10]

  • Report: Report the spill to your laboratory supervisor and EHS department, as required by institutional policy.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide.

G cluster_0 Waste Generation & Characterization cluster_1 Interim Storage & Handling cluster_2 Final Disposal Protocol A Waste Generated (Solid, Liquid, Contaminated PPE) B Obtain & Review SDS for N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide A->B C Segregate Waste by Type (Solid vs. Liquid) B->C Hazard Info Obtained D Label Container with Full Chemical Name & Hazards C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Use Secondary Containment E->F G Add Accumulation Start Date F->G H Contact Institutional EHS for Waste Pickup Request G->H I Provide SDS and Waste Manifest Information H->I J Waste Collected by Licensed Contractor I->J K Final Disposal via High-Temperature Incineration J->K

Caption: Decision workflow for the safe disposal of chemical waste.

Summary of Key Information

The table below summarizes the critical information you need to find in the SDS and the corresponding actions for safe disposal.

Information CategoryExample Data (from related compounds)Action / Rationale
GHS Hazard Classification Acute Toxicity, Oral (Category 4); Carcinogenicity (Category 2)[1][12]Dictates the minimum required PPE and handling precautions. Assumes high hazard in the absence of data.
Hazard Statements H302: Harmful if swallowed. H351: Suspected of causing cancer.[1][12]Informs labeling and risk assessment. All waste must be clearly labeled as hazardous.
Precautionary Statements P280: Wear protective gloves/clothing. P501: Dispose of contents/container to an approved waste disposal plant.[8]Provides direct instructions for safe handling and the mandated disposal route.
Chemical Incompatibilities Strong oxidizing agents, strong acids, strong bases.[5]Prevents accidental mixing of incompatible waste streams, which could cause fire, explosion, or toxic gas release.
Ecological Hazards Data not always available, but discharge into the environment must be avoided.[7][8]Prohibits drain disposal. All waste must be collected for controlled destruction to protect waterways.

References

  • Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • University of St Andrews. (n.d.). Disposal of Chemical Waste. Safety Office. Retrieved from [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]

  • University of Cambridge. (n.d.). Code of Practice for Disposal of Hazardous and Non-Hazardous Waste. Retrieved from [Link]

  • PubChem. (n.d.). Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)phenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Acetamide, PA. Retrieved from [Link]

  • PENTA. (2023). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

  • LPS.org. (n.d.). Safety Data Sheet (SDS) Acetamide. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-Ethylacetamide. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

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